Product packaging for 3-Methyloct-6-enal(Cat. No.:CAS No. 5077-68-9)

3-Methyloct-6-enal

Cat. No.: B15492191
CAS No.: 5077-68-9
M. Wt: 140.22 g/mol
InChI Key: BKXGEKRPOFASNF-UHFFFAOYSA-N
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Description

3-Methyloct-6-enal is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This aldehyde is characterized by its unsaturated carbon chain, featuring a methyl branch at the third carbon and a double bond between the sixth and seventh carbons . This compound is of significant interest in industrial organic chemistry, particularly in the field of fragrance and flavor synthesis. It belongs to a class of chemicals studied for their utility in creating complex molecular structures . Research and patent literature indicate that derivatives of this compound, such as the corresponding alcohols (e.g., 6-Ethyl-3-methyloct-6-en-1-ol), are valued for their olfactory properties and are used in the development of perfumes and aroma compositions . Furthermore, the structural features of this compound make it a potential intermediate or building block in sophisticated multi-step synthetic routes, including the total synthesis of natural products and other biologically active molecules . For Research Use Only: This product is intended for laboratory research purposes and is not approved for human consumption, diagnostic, or therapeutic use. Please handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B15492191 3-Methyloct-6-enal CAS No. 5077-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5077-68-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-methyloct-6-enal

InChI

InChI=1S/C9H16O/c1-3-4-5-6-9(2)7-8-10/h3-4,8-9H,5-7H2,1-2H3

InChI Key

BKXGEKRPOFASNF-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(C)CC=O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyloct-6-enal, an unsaturated aldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally similar compounds to provide estimations for its physicochemical and spectroscopic characteristics. It also outlines general experimental protocols for the synthesis, purification, and analysis of unsaturated aldehydes, and discusses their typical biological activities and safety considerations. This document aims to serve as a valuable resource for professionals in research and drug development who are interested in the properties and potential applications of this compound and related compounds.

Chemical and Physical Properties

PropertyThis compound (Computed)Nonanal (B32974) (Experimental)Reference
Molecular Formula C₉H₁₆OC₉H₁₈O[1]
Molecular Weight 140.22 g/mol 142.24 g/mol [1]
Boiling Point Not available190-192 °C
Melting Point Not available-18 °C
Density Not available0.827 g/cm³ at 25 °C[2]
Solubility Not availableInsoluble in water; soluble in organic solvents
XLogP3 2.33.4[1]
Topological Polar Surface Area 17.1 Ų17.1 Ų[1]
Flash Point Not available63 °C[3]
Refractive Index Not available1.421 - 1.426 @ 20°C[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectroscopic characteristics of unsaturated aldehydes, the following provides an expected profile for this compound.[4][5][6][7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, olefinic protons, and various aliphatic protons.

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aldehydic proton (-CHO)9.4 - 9.8Triplet
Olefinic protons (-CH=CH-)5.3 - 5.5Multiplet
Methine proton (-CH(CH₃)-)~2.2Multiplet
Methylene (B1212753) protons adjacent to C=O~2.4Multiplet
Other methylene protons1.2 - 2.1Multiplets
Methyl protons (-CH₃)0.9 - 1.1Doublet and Triplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.[10][11][12][13]

CarbonExpected Chemical Shift (ppm)
Carbonyl carbon (C=O)190 - 205
Olefinic carbons (-C=C-)120 - 140
Methine carbon (-C(CH₃)-)30 - 40
Methylene carbons20 - 40
Methyl carbons (-CH₃)10 - 20
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.[4][5][6][7][8][9]

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O stretch (aldehyde)1710 - 1685Strong
C-H stretch (aldehyde)2830 - 2695Medium (often two bands)
C=C stretch (alkene)1650 - 1600Medium to Weak
=C-H bend (alkene)1000 - 650Strong
C-H stretch (alkane)2960 - 2850Strong
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for aldehydes, including α-cleavage and McLafferty rearrangement.[7][9]

FragmentationExpected m/z
Molecular Ion [M]⁺140
Loss of H radical [M-1]⁺139
Loss of ethyl radical [M-29]⁺111
Loss of propyl radical [M-43]⁺97
McLafferty rearrangement58

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, general methodologies for the synthesis, purification, and characterization of unsaturated aldehydes are well-established.

Synthesis of Unsaturated Aldehydes

A common method for the synthesis of α,β-unsaturated aldehydes is the aldol (B89426) condensation reaction, followed by dehydration. Other methods include oxidation of allylic alcohols and Wittig-type reactions.[14][15][16]

General Workflow for Aldol Condensation Synthesis

SynthesisWorkflow Reactants Aldehyde/Ketone + Another Carbonyl Compound Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Reactants->Aldol_Adduct Aldol Addition Base_Catalyst Base Catalyst (e.g., NaOH, LDA) Base_Catalyst->Aldol_Adduct Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Elimination of Water Dehydration Dehydration (Heat or Acid) Dehydration->Unsaturated_Aldehyde

Caption: General workflow for the synthesis of α,β-unsaturated aldehydes via aldol condensation.

Purification Protocol: Bisulfite Extraction

A standard method for purifying aldehydes from reaction mixtures involves extraction with a saturated sodium bisulfite solution. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehydic organic impurities. The aldehyde can then be regenerated by treatment with a base.[1][17][18]

Bisulfite Extraction Workflow

PurificationWorkflow Crude_Mixture Crude Reaction Mixture (Aldehyde + Impurities) Add_Bisulfite Add Saturated NaHSO₃ Solution Crude_Mixture->Add_Bisulfite Separate_Layers Separate Layers Add_Bisulfite->Separate_Layers Aqueous_Layer Aqueous Layer (Bisulfite Adduct) Add_Base Add Base (e.g., Na₂CO₃) Aqueous_Layer->Add_Base Organic_Layer Organic Layer (Impurities) Separate_Layers->Aqueous_Layer Separate_Layers->Organic_Layer Pure_Aldehyde Pure Aldehyde Add_Base->Pure_Aldehyde

Caption: Workflow for the purification of aldehydes using bisulfite extraction.

Characterization

The purified aldehyde is typically characterized using a combination of the spectroscopic methods detailed in Section 2 (NMR, IR, Mass Spectrometry) and chromatographic techniques such as Gas Chromatography (GC) for purity assessment.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been reported. However, as an α,β-unsaturated aldehyde, it is expected to exhibit biological activities common to this class of compounds. These compounds are known to be reactive electrophiles that can form covalent adducts with nucleophilic cellular macromolecules, such as proteins and DNA.[19] This reactivity is the basis for both their biological signaling roles and their potential toxicity.

Unsaturated aldehydes are involved in processes such as oxidative stress, inflammation, and cell signaling. For instance, they can modulate the activity of transcription factors like Nrf2 and NF-κB. The fungicidal activity of some C9 unsaturated aldehydes has also been reported.[20]

General Signaling Pathway of α,β-Unsaturated Aldehydes

SignalingPathway Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Cellular_Nucleophiles Cellular Nucleophiles (e.g., Cys, His, Lys residues) Unsaturated_Aldehyde->Cellular_Nucleophiles Michael Addition Protein_Adducts Protein Adducts Cellular_Nucleophiles->Protein_Adducts Functional_Alteration Alteration of Protein Function Protein_Adducts->Functional_Alteration Nrf2_Activation Nrf2 Activation Functional_Alteration->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition Functional_Alteration->NFkB_Inhibition ARE_Genes Antioxidant Response Element (ARE) Genes Nrf2_Activation->ARE_Genes Upregulation Inflammatory_Genes Inflammatory Gene Expression NFkB_Inhibition->Inflammatory_Genes Downregulation

Caption: Generalized signaling pathway for α,β-unsaturated aldehydes.

Safety and Handling

Unsaturated aldehydes, particularly volatile ones, should be handled with care in a well-ventilated area or fume hood.[21][22][23] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

GHS Hazard Classification for Unsaturated Aldehydes (General):

The GHS classification for specific unsaturated aldehydes can vary, but they are generally considered hazardous.[24][25][26][27]

  • Flammable liquids

  • Acute toxicity (oral, dermal, inhalation)

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Skin sensitization

  • Specific target organ toxicity

Always consult the specific Safety Data Sheet (SDS) for the compound being used for detailed safety and handling information.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a robust, data-driven overview of its expected chemical properties and behavior based on established chemical principles and data from analogous compounds. The provided experimental frameworks for synthesis, purification, and analysis, along with the discussion of potential biological activities and safety precautions, offer a solid foundation for researchers and professionals working with this and other unsaturated aldehydes. Further experimental investigation is warranted to definitively characterize the properties and biological functions of this compound.

References

The Putative Biosynthesis of 3-Methyloct-6-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloct-6-enal is a C9 aldehyde, a class of volatile organic compounds that contribute to the aromas and defense mechanisms of various organisms. While the specific biosynthetic pathway of this compound has not been explicitly detailed in scientific literature, this technical guide outlines a putative pathway based on well-established principles of fatty acid metabolism and the biosynthesis of similar volatile aldehydes in plants and fungi. This document provides a theoretical framework, including key enzymatic reactions, potential precursors, and generalized experimental protocols relevant to the study of this pathway. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of novel aldehydes and for professionals in drug development exploring new enzymatic targets.

Introduction

Volatile aldehydes are a diverse group of signaling molecules and flavor compounds in many biological systems. Their biosynthesis is of significant interest for applications in food science, pest control, and pharmacology. This compound, a C9 aldehyde with a methyl branch, represents an intriguing target for biosynthetic investigation. This guide synthesizes current knowledge on the formation of C6 and C9 aldehydes to propose a scientifically grounded, albeit putative, biosynthetic pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of C9 aldehydes in organisms like plants and fungi is predominantly initiated from the oxidative cleavage of polyunsaturated fatty acids.[1] This process is primarily mediated by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).[1] Based on this established mechanism, a putative pathway for this compound is proposed.

Precursor Molecule

The structure of this compound suggests a C18 polyunsaturated fatty acid with a methyl group as a likely precursor. A plausible candidate is a methylated form of linoleic acid. The position of the methyl group on the final aldehyde product dictates its original position on the fatty acid chain.

Key Enzymatic Steps

The proposed pathway involves two main enzymatic reactions:

  • Lipoxygenation: A specific lipoxygenase (LOX) enzyme would catalyze the dioxygenation of the methylated polyunsaturated fatty acid precursor at a specific carbon atom to form a fatty acid hydroperoxide.

  • Hydroperoxide Cleavage: A hydroperoxide lyase (HPL) enzyme would then cleave the fatty acid hydroperoxide at the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of the C9 aldehyde, this compound, and a C9 oxo-acid.

The following diagram illustrates this putative pathway:

Biosynthesis_of_3_Methyloct_6_enal cluster_precursor Fatty Acid Precursor cluster_enzymes Enzymatic Reactions cluster_intermediates Intermediates & Products Precursor Methylated C18 Polyunsaturated Fatty Acid (e.g., Methylated Linoleic Acid) LOX Lipoxygenase (LOX) Precursor->LOX Hydroperoxide Fatty Acid Hydroperoxide Intermediate LOX->Hydroperoxide O2 HPL Hydroperoxide Lyase (HPL) Product This compound HPL->Product Byproduct C9 Oxo-acid Byproduct HPL->Byproduct Hydroperoxide->HPL

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the scientific literature for the biosynthesis of this compound. The following table is provided as a template for future research to populate.

ParameterValueOrganism/EnzymeReference
Precursor Concentration Data not available
Enzyme Kinetics (LOX)
KmData not available
VmaxData not available
kcatData not available
Enzyme Kinetics (HPL)
KmData not available
VmaxData not available
kcatData not available
Product Yield Data not available

Experimental Protocols

The elucidation of the proposed biosynthetic pathway would require a series of biochemical and molecular biology experiments. The following are generalized protocols for key experiments.

Identification and Characterization of Lipoxygenase (LOX) Activity

Objective: To detect and characterize the lipoxygenase activity responsible for the initial oxidation of the fatty acid precursor.

Methodology:

  • Enzyme Extraction: Homogenize tissue from the organism of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing protease inhibitors. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

  • Substrate Preparation: Prepare a solution of the putative methylated polyunsaturated fatty acid precursor.

  • Enzyme Assay:

    • Monitor the formation of the conjugated diene system of the hydroperoxide product spectrophotometrically at 234 nm.

    • The reaction mixture should contain the crude enzyme extract and the fatty acid substrate in a buffered solution.

    • Incubate the reaction at a controlled temperature and measure the change in absorbance over time.

  • Product Identification:

    • Extract the reaction products with an organic solvent (e.g., diethyl ether).

    • Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific fatty acid hydroperoxide.

Identification and Characterization of Hydroperoxide Lyase (HPL) Activity

Objective: To detect and characterize the hydroperoxide lyase activity responsible for the cleavage of the fatty acid hydroperoxide to form this compound.

Methodology:

  • Enzyme Extraction: Prepare a crude enzyme extract as described for the LOX assay.

  • Substrate Preparation: Synthesize or enzymatically generate the specific fatty acid hydroperoxide intermediate.

  • Enzyme Assay:

    • Incubate the crude enzyme extract with the fatty acid hydroperoxide substrate.

    • Monitor the decrease in the substrate concentration using spectrophotometry at 234 nm.

  • Product Identification:

    • Analyze the headspace of the reaction mixture for the presence of the volatile aldehyde product, this compound, using GC-MS.

    • Derivatize the aldehyde with a suitable reagent (e.g., PFBHA) to improve its detection and quantification.

Experimental_Workflow cluster_tissue Starting Material cluster_extraction Enzyme Extraction cluster_lox_assay LOX Assay cluster_hpl_assay HPL Assay Tissue Organism Tissue Sample Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Enzyme Extract Centrifugation->Crude_Extract LOX_Reaction Incubate Extract with Fatty Acid Precursor Crude_Extract->LOX_Reaction HPL_Reaction Incubate Extract with Hydroperoxide Substrate Crude_Extract->HPL_Reaction LOX_Detection Spectrophotometry (234 nm) GC-MS/HPLC for Product ID LOX_Reaction->LOX_Detection HPL_Detection Headspace GC-MS for This compound ID HPL_Reaction->HPL_Detection

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Directions

This technical guide provides a foundational, putative biosynthetic pathway for this compound based on analogous, well-characterized pathways for other volatile aldehydes. The proposed involvement of lipoxygenase and hydroperoxide lyase offers a clear starting point for experimental validation. Future research should focus on identifying the specific genes and enzymes involved in this pathway in organisms known to produce this compound. The successful elucidation of this pathway could open avenues for the biotechnological production of this and other novel aldehydes for various industrial applications.

References

Spectroscopic Profile of 3-Methyloct-6-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound 3-Methyloct-6-enal. Due to the absence of publicly available experimental spectra, this document focuses on predicted values derived from computational chemistry models and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift correlations, functional group frequencies, and fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound
Proton (H) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H1 (CHO)9.6 - 9.8Triplet~2.0
H22.2 - 2.4Multiplet-
H32.0 - 2.2Multiplet-
H41.3 - 1.5Multiplet-
H51.9 - 2.1Multiplet-
H65.3 - 5.5Multiplet-
H75.3 - 5.5Multiplet-
H8 (CH₃)1.6 - 1.7Doublet~7.0
H9 (CH₃)0.9 - 1.0Doublet~7.0
Table 2: Predicted ¹³C NMR Data for this compound
Carbon (C) Predicted Chemical Shift (ppm)
C1 (CHO)200 - 205
C250 - 55
C330 - 35
C435 - 40
C525 - 30
C6125 - 130
C7120 - 125
C8 (CH₃)15 - 20
C9 (CH₃)10 - 15
Table 3: Predicted Significant IR Absorptions for this compound
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Aldehyde)1720 - 1740Strong
C-H (Aldehyde)2720 - 2820Medium
C=C (Alkene)1640 - 1680Medium
=C-H (Alkene)3010 - 3040Medium
C-H (Alkane)2850 - 2960Strong
Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound
m/z Value Predicted Fragment Ion Notes
140[C₉H₁₆O]⁺Molecular Ion (M⁺)
125[M - CH₃]⁺Loss of a methyl group
111[M - C₂H₅]⁺Loss of an ethyl group
97[M - C₃H₇]⁺McLafferty rearrangement product
69[C₅H₉]⁺Allylic cleavage
55[C₄H₇]⁺Various fragmentation pathways
41[C₃H₅]⁺Allylic cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates or solvent for subtraction.

  • Data Processing: The instrument software will perform a Fourier transform to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds and will induce fragmentation, providing structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structural Confirmation Interpretation->Structure

Review of literature on C9 unsaturated aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on C9 Unsaturated Aldehydes

Introduction

C9 unsaturated aldehydes are a class of reactive carbonyl compounds that are formed primarily through the peroxidation of polyunsaturated fatty acids. These molecules, characterized by a nine-carbon chain and at least one carbon-carbon double bond, are of significant interest to researchers, scientists, and drug development professionals due to their dual role in cellular physiology and pathology. While initially recognized as mere cytotoxic byproducts of oxidative stress, accumulating evidence has established them as critical signaling molecules that modulate a variety of cellular processes.[1][2][3]

This technical guide provides a comprehensive review of the literature on C9 unsaturated aldehydes, with a particular focus on key players such as 4-hydroxy-2-nonenal (HNE), 4-oxo-2-nonenal (B12555) (ONE), and (E)-2-nonenal. It covers their formation, metabolism, biological reactivity, and involvement in signaling pathways. Furthermore, this guide details the analytical methodologies for their detection and quantification and summarizes key quantitative data to serve as a valuable resource for the scientific community.

Chemistry and Formation

C9 unsaturated aldehydes are predominantly generated from the non-enzymatic free radical chain reaction of lipid peroxidation involving omega-6 polyunsaturated fatty acids like arachidonic and linoleic acid.[1][2] Enzymatic pathways involving cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) can also contribute to their formation.[1][4] The most studied C9 aldehyde, 4-hydroxy-2-nonenal (HNE), is formed from the decomposition of lipid hydroperoxides.[5] A related compound, 4-oxo-2-nonenal (ONE), is generated in parallel with HNE from the intermediate 4-hydroperoxy-2-nonenal.[5][6]

The reactivity of these aldehydes is largely attributed to the electrophilic nature of the carbon-carbon double bond and the carbonyl group. They readily form covalent adducts with nucleophilic functional groups in biomolecules, particularly the thiol group of cysteine, the imidazole (B134444) group of histidine, and the ε-amino group of lysine (B10760008) residues in proteins.[1][6][7] This adduction is the primary mechanism through which they exert their biological effects, leading to altered protein structure and function.[8]

Key C9 Unsaturated Aldehydes in Biological Systems

4-hydroxy-2-nonenal (HNE)

HNE is the most extensively studied C9 unsaturated aldehyde, widely regarded as a key biomarker of oxidative stress and a mediator of cellular signaling.[1][9] It exists at low physiological concentrations (0.28-0.68 μM in human plasma) but increases significantly under conditions of oxidative stress.[1]

Metabolism: HNE is rapidly metabolized in cells through three main pathways:

  • Conjugation with Glutathione (B108866) (GSH): This is the predominant pathway, catalyzed by glutathione S-transferases (GSTs), particularly the GSTA4-4 isoform.[1]

  • Oxidation: HNE is oxidized to 4-hydroxy-2-nonenoic acid (HNA) by aldehyde dehydrogenases (ALDHs).[1]

  • Reduction: It is reduced to 1,4-dihydroxy-2-nonene (DHN) by alcohol dehydrogenases and aldo-keto reductases.[1]

HNE_Metabolism PUFA ω-6 Polyunsaturated Fatty Acids HNE 4-hydroxy-2-nonenal (HNE) PUFA->HNE Lipid Peroxidation GSH_HNE Glutathione-HNE Conjugate (GS-HNE) HNE->GSH_HNE GSTs (GSTA4-4) + GSH HNA 4-hydroxy-2-nonenoic acid (HNA) HNE->HNA ALDH DHN 1,4-dihydroxy-2-nonene (DHN) HNE->DHN AR / ADH

Caption: Metabolic pathways of 4-hydroxy-2-nonenal (HNE).

Signaling Roles: HNE is a potent signaling molecule that can modulate various pathways depending on its concentration. At low (pathophysiological) levels, it can activate adaptive responses, while at higher levels, it contributes to cellular damage and apoptosis.

  • Nrf2 and NF-κB Pathways: Low concentrations of HNE can induce the activation of transcription factors Nrf2 (Nuclear factor erythroid-2-related factor 2) and NF-κB (nuclear factor kappa B). Nrf2 activation leads to the expression of antioxidant genes, providing cardioprotection. Conversely, NF-κB activation increases the expression of pro-inflammatory cytokines.[3]

HNE_Signaling cluster_low_HNE Low [HNE] HNE_low HNE Nrf2 Nrf2 Activation HNE_low->Nrf2 NFkB NF-κB Activation HNE_low->NFkB Antioxidants Antioxidant Gene Expression (Cardioprotection) Nrf2->Antioxidants Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation

Caption: Dual signaling roles of HNE in the Nrf2 and NF-κB pathways.

  • Apoptosis: HNE can induce apoptosis through both extrinsic (Fas-mediated) and intrinsic (p53-mediated) pathways. It activates key signaling kinases like ASK1 and JNK, leading to the activation of caspase-3.[10]

4-oxo-2-nonenal (ONE)

ONE is another highly reactive C9 aldehyde derived from lipid peroxidation.[6] Compared to HNE, ONE is generally more reactive and more cytotoxic.

Reactivity and Toxicity: Studies have shown that ONE is significantly more reactive with proteins than HNE.[6][11] It is 4-5 times more neurotoxic than HNE at similar concentrations.[11] The primary reaction of ONE with proteins involves the rapid formation of Schiff bases with lysine residues, a reaction not readily observed with HNE.[11] ONE is also a more potent protein crosslinking agent than HNE.[6]

(E)-2-Nonenal

(E)-2-nonenal is associated with the characteristic body odor of middle-aged and older adults, arising from the oxidative degradation of fatty acids on the skin.[12] While it is considered less acutely toxic than shorter-chain unsaturated aldehydes, it still possesses biological activity.[13] Studies on oxidized soybean oils fed to animals have shown that C9-C11 unsaturated aldehydes, including 2-nonenal, have strong inverse correlations with growth performance, suggesting a negative impact on animal health and feed intake.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data on the toxicity and reactivity of various C9 unsaturated aldehydes.

Table 1: Acute Toxicity Data

Compound Endpoint Species Value Reference(s)
2-Heptenal LD50 (oral) Rat 1300 mg/kg bw [13]
2-Heptenal LD50 (dermal) Rabbit 860–1530 mg/kg bw [13]

| 2-Nonenal | LD50 (dermal) | Rabbit | 3400–3700 mg/kg bw |[13] |

Table 2: Comparative Reactivity of HNE and ONE with Model Proteins

Aldehyde Protein t1/2 for Disappearance of α,β-Unsaturated Chromophore Reactivity Fold-Increase (ONE vs. HNE) Reference(s)
HNE Ribonuclease A >24 h \multirow{2}{}{~31x} \multirow{2}{}{[11]}
ONE Ribonuclease A ~47 min
HNE β-Lactoglobulin ~10 h \multirow{2}{}{~6x} \multirow{2}{}{[11]}

| ONE | β-Lactoglobulin | ~1.6 h | | |

Table 3: Effects of HNE and ONE on Mitochondrial Respiration

Treatment pH State III Respiration (OCR) State IV Respiration (OCR) Reference(s)
Control 7.4 100% (baseline) 100% (baseline) \multirow{4}{*}{[16]}
0.20 mM 4-HNE 7.4 Significantly decreased vs. control Significantly decreased vs. control
0.20 mM 4-ONE 7.4 Significantly decreased vs. HNE & control Significantly decreased vs. HNE & control

| Note: OCR = Oxygen Consumption Rate. Specific percentage decreases were not provided in the abstract. | | | | |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: LC-MS-based Chemometric Analysis of Aldehydes

This method was used to identify and characterize aldehydes in oxidized soybean oils and correlate them with animal performance.[14][17]

  • Sample Preparation and Derivatization:

    • Aldehydes and free fatty acids in oil samples are derivatized with Girard's reagent T (HQ) prior to analysis. This forms Schiff bases with the aldehyde carbonyl groups, allowing for chromatographic separation and mass spectrometric detection.[14]

  • LC-MS Analysis:

    • System: An ultra-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight mass spectrometer (QTOFMS).[14]

    • Column: BEH C18 column.[14]

    • Mobile Phase: A gradient of two solvents:

      • Solvent A: Water with 0.05% acetic acid and 2 mmol/L ammonium (B1175870) acetate.[14][17]

      • Solvent B: 95:5 Acetonitrile:Water with 0.05% acetic acid and 2 mmol/L ammonium acetate.[14][17]

    • Injection Volume: 5 µL.[14]

    • MS Detection: Electrospray ionization in positive mode (ESI+).[14]

      • Capillary Voltage: 3 kV.[17]

      • Cone Voltage: 30 V.[17]

      • Source Temperature: 120 °C.[17]

      • Desolvation Temperature: 350 °C.[17]

  • Data Analysis:

    • Raw mass spectrometry data is processed to generate a data matrix of retention time, m/z values, and ion intensity.

    • Chemometric analysis, such as Principal Component Analysis (PCA), is performed on the data to identify patterns and distinguish between different oil samples based on their chemical profiles.[14]

LCMS_Workflow Sample Oxidized Oil Sample Deriv Derivatization with HQ Sample->Deriv UPLC UPLC Separation (BEH C18 Column) Deriv->UPLC QTOFMS QTOF-MS Detection (ESI+) UPLC->QTOFMS DataProc Data Processing QTOFMS->DataProc PCA Chemometric Analysis (PCA) DataProc->PCA Results Identify Aldehyde Markers Correlate with Performance PCA->Results

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 3-Methyloct-6-enal. Due to the current lack of publicly available experimental thermochemical data for this compound, this document emphasizes the experimental protocols and theoretical approaches that can be employed to determine its enthalpy of formation, entropy, and heat capacity. This guide is intended to serve as a foundational resource for researchers seeking to characterize the thermodynamic stability and reactivity of this and similar unsaturated aldehydes.

Introduction to this compound

This compound is an unsaturated aldehyde with the chemical formula C₉H₁₆O. Its structure, featuring both a carbonyl group and a carbon-carbon double bond, suggests a complex reactivity profile that is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of volatile organic compounds and their atmospheric reactions. A thorough understanding of its thermochemical properties is essential for modeling its behavior in chemical processes, assessing its stability, and predicting reaction outcomes.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O-
Molecular Weight 140.22 g/mol Computed by PubChem
IUPAC Name This compoundComputed by LexiChem
CAS Number 5077-68-9EPA DSSTox
Enthalpy of Formation Data not available-
Standard Entropy Data not available-
Heat Capacity Data not available-

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties for a compound like this compound relies on well-established experimental techniques, primarily calorimetry and spectroscopy.

The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using bomb calorimetry .

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The heat released by the combustion reaction is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.

  • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation: The heat of combustion at constant volume (ΔcU) is calculated using the formula: ΔcU = - (C_cal * ΔT) / n where n is the number of moles of the sample.

  • Conversion to Enthalpy: The enthalpy of combustion (ΔcH°) is then calculated from ΔcU. The standard enthalpy of formation (ΔfH°) can then be derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a controlled heating rate.

  • Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities.

  • Calculation of Heat Capacity: The heat capacity (Cp) is calculated from the differential heat flow signal.

  • Determination of Entropy: The standard entropy (S°) at a given temperature (T) can be determined by integrating the heat capacity data from near absolute zero up to T, accounting for the entropies of any phase transitions: S°(T) = ∫(Cp/T) dT from 0 to T

Spectroscopic methods , in conjunction with statistical mechanics, can also be used to calculate thermodynamic properties. Vibrational frequencies obtained from Infrared (IR) and Raman spectroscopy can be used to calculate the vibrational contributions to heat capacity and entropy.

Logical Workflow for Thermochemical Characterization

The following diagram illustrates a general workflow for the experimental determination and theoretical validation of the thermochemical properties of an organic compound.

Thermochemical_Workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Determination cluster_data_analysis Data Analysis & Calculation cluster_validation Theoretical Validation Synthesis Synthesis & Purification of this compound Purity Purity Analysis (GC-MS, NMR) Synthesis->Purity BombCal Bomb Calorimetry Purity->BombCal DSC Differential Scanning Calorimetry Purity->DSC Spectroscopy IR/Raman Spectroscopy Purity->Spectroscopy dHc Calculate ΔcH° BombCal->dHc Cp Calculate Cp(T) DSC->Cp S Calculate S°(T) Spectroscopy->S dHf Derive ΔfH° dHc->dHf Comparison Compare Experimental & Theoretical Data dHf->Comparison Cp->S S->Comparison CompChem Computational Chemistry (e.g., DFT, G4) CompChem->Comparison

Caption: General workflow for thermochemical property determination.

Conclusion

While specific experimental thermochemical data for this compound are currently unavailable, this guide outlines the robust and well-established methodologies that can be employed for their determination. The combination of calorimetric techniques for direct measurement of heat changes and spectroscopic methods coupled with statistical mechanics provides a powerful approach to fully characterize the thermodynamic landscape of this and other important organic molecules. The data obtained from such studies are invaluable for researchers in drug development, materials science, and environmental chemistry, enabling more accurate modeling and prediction of chemical behavior.

References

Potential stereoisomers of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Potential Stereoisomers of 3-Methyloct-6-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsaturated aldehyde with the chemical formula C9H16O. Its molecular structure contains stereocenters that give rise to the possibility of multiple stereoisomers. Understanding the stereochemical landscape of a molecule is of paramount importance in drug development and chemical research, as different stereoisomers can exhibit distinct biological activities and pharmacological properties. This technical guide provides a comprehensive analysis of the potential stereoisomers of this compound.

Molecular Structure Analysis

The systematic IUPAC name for this compound reveals its key structural features: an eight-carbon chain (oct-), a methyl group at the third carbon (3-Methyl), an aldehyde functional group (-enal), and a carbon-carbon double bond starting at the sixth carbon (-6-en).

To determine the number of potential stereoisomers, we must identify all stereocenters within the molecule. These include chiral centers (asymmetric carbon atoms) and double bonds capable of geometric isomerism.

Chiral Centers

A chiral center is a carbon atom that is attached to four different groups. In the structure of this compound, the carbon atom at position 3 (C3) is a chiral center. The four different groups attached to C3 are:

  • A hydrogen atom (-H)

  • A methyl group (-CH3)

  • A -CH2CHO group

  • A -CH2CH2CH=CHCH3 group

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, designated as (R)-3-Methyloct-6-enal and (S)-3-Methyloct-6-enal.

Geometric Isomerism

Geometric isomerism (also known as cis-trans or E/Z isomerism) can occur around carbon-carbon double bonds. For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups. In this compound, the double bond is located between carbon 6 (C6) and carbon 7 (C7).

The groups attached to C6 are:

  • A hydrogen atom (-H)

  • A -CH2CH2CH(CH3)CH2CHO group

The groups attached to C7 are:

  • A hydrogen atom (-H)

  • A methyl group (-CH3)

Since each carbon of the double bond is attached to two different groups, the C6=C7 double bond can exist in two different geometric configurations: the E (entgegen) and Z (zusammen) isomers.

Potential Stereoisomers

With one chiral center and one double bond capable of geometric isomerism, the total number of possible stereoisomers for this compound is given by the formula 2^n, where n is the number of stereocenters. In this case, n=2 (one chiral center and one geometric isomer center), so there are 2^2 = 4 potential stereoisomers.

These four stereoisomers are diastereomers of each other, existing as two pairs of enantiomers.

Data Presentation: Summary of Stereoisomers

Stereoisomer NameChirality at C3Configuration at C6=C7Relationship
(3R, 6E)-3-Methyloct-6-enalREEnantiomer of (3S, 6E)
(3S, 6E)-3-Methyloct-6-enalSEEnantiomer of (3R, 6E)
(3R, 6Z)-3-Methyloct-6-enalRZEnantiomer of (3S, 6Z)
(3S, 6Z)-3-Methyloct-6-enalSZEnantiomer of (3R, 6Z)

Experimental Protocols

The synthesis and characterization of the individual stereoisomers of this compound would require stereoselective synthetic methods and analytical techniques capable of distinguishing between stereoisomers.

Stereoselective Synthesis
  • Enantioselective Synthesis of Chiral Center: The chiral center at C3 could be established using methods such as asymmetric alkylation of a pro-chiral enolate, or through the use of a chiral auxiliary.

  • Stereoselective Formation of the Double Bond: The E or Z configuration of the C6=C7 double bond could be controlled using reactions like the Wittig reaction with stabilized or non-stabilized ylides, or the Horner-Wadsworth-Emmons reaction.

Separation and Characterization
  • Chiral Chromatography: The separation of enantiomers can be achieved using chiral stationary phases in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques.

  • Polarimetry: Enantiomers will rotate plane-polarized light in equal but opposite directions. This can be measured using a polarimeter to determine the enantiomeric excess of a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral shift reagents or chiral solvating agents can induce diastereotopic shifts, allowing for their differentiation. The coupling constants (J-values) across the double bond in the 1H NMR spectrum can be used to determine the E/Z configuration. Typically, a larger J-value is observed for the trans (E) isomer.

Visualization of Stereoisomer Relationships

The relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

stereoisomers cluster_E E-Isomers cluster_Z Z-Isomers R_E (3R, 6E)-3-Methyloct-6-enal S_E (3S, 6E)-3-Methyloct-6-enal R_E->S_E Enantiomers R_Z (3R, 6Z)-3-Methyloct-6-enal R_E->R_Z Diastereomers S_Z (3S, 6Z)-3-Methyloct-6-enal R_E->S_Z Diastereomers S_E->R_Z Diastereomers S_E->S_Z Diastereomers R_Z->S_Z Enantiomers

Caption: Stereoisomer relationships of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic pathway for 3-Methyloct-6-enal, a valuable unsaturated aldehyde for various research and development applications. Due to the limited availability of direct synthesis protocols in the current literature, this document outlines a robust and logical two-step synthetic route commencing from readily available starting materials. The proposed synthesis involves the formation of the key intermediate, 3-methyloct-6-en-1-ol, followed by its selective oxidation to the target aldehyde.

The protocols provided are based on well-established and analogous chemical transformations, ensuring a high probability of success in a laboratory setting. All quantitative data, where available from analogous reactions, is summarized for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Step 1: Synthesis of 3-Methyloct-6-en-1-ol via the coupling of two smaller fragments. A plausible approach involves the reaction of a Grignard reagent with a suitable epoxide or the addition of an organometallic reagent to an aldehyde.

  • Step 2: Oxidation of 3-Methyloct-6-en-1-ol to the corresponding aldehyde, this compound, using a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid.

This overall strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Methyloct-6-en-1-ol cluster_step2 Step 2: Oxidation Starting_Materials Propylene (B89431) Oxide + Pent-3-enylmagnesium Bromide Intermediate_Alcohol 3-Methyloct-6-en-1-ol Starting_Materials->Intermediate_Alcohol Grignard Reaction Final_Product This compound Intermediate_Alcohol->Final_Product PCC Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyloct-6-en-1-ol

This protocol describes the synthesis of the alcohol intermediate via a Grignard reaction. The reaction involves the nucleophilic attack of pent-3-enylmagnesium bromide on propylene oxide.

Materials:

  • 5-Bromo-2-pentene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Propylene oxide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 5-bromo-2-pentene in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring.

    • The reaction is initiated by gentle heating. Once the reaction starts, maintain a steady reflux by controlling the rate of addition of the bromide solution.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pent-3-enylmagnesium bromide).

  • Reaction with Propylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of propylene oxide in anhydrous diethyl ether to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 3-methyloct-6-en-1-ol.

Expected Yield and Characterization:

While specific yield data for this exact reaction is not available, similar Grignard reactions with epoxides typically proceed in good yields, often in the range of 60-80%.

ParameterExpected Value
Yield 60-80%
Appearance Colorless oil
Boiling Point Estimated 180-190 °C at atmospheric pressure
¹H NMR Peaks corresponding to the alcohol and olefinic protons
¹³C NMR Resonances for the eight distinct carbon atoms
IR (cm⁻¹) Broad O-H stretch (~3300), C-H stretches (~2900), C=C stretch (~1650)
Protocol 2: Oxidation of 3-Methyloct-6-en-1-ol to this compound

This protocol details the selective oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).

Materials:

  • 3-Methyloct-6-en-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica gel

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

    • To this stirred suspension, add a solution of 3-methyloct-6-en-1-ol in anhydrous dichloromethane dropwise at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether.

    • Pass the resulting mixture through a short pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Expected Yield and Characterization:

PCC oxidation of primary alcohols to aldehydes is a reliable method, with typical yields ranging from 70-90%.

ParameterExpected Value
Yield 70-90%
Appearance Colorless to pale yellow oil
Boiling Point Estimated 170-180 °C at atmospheric pressure
¹H NMR Aldehydic proton signal (~9.7 ppm), disappearance of the alcohol proton signal
¹³C NMR Carbonyl carbon resonance (~200 ppm)
IR (cm⁻¹) Strong C=O stretch (~1725), C-H stretch of aldehyde (~2720), disappearance of O-H stretch

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting materials to the final product.

Logical_Flow Start Commercially Available Starting Materials Grignard_Formation Formation of Pent-3-enylmagnesium Bromide Start->Grignard_Formation Coupling Nucleophilic Addition to Propylene Oxide Grignard_Formation->Coupling Intermediate 3-Methyloct-6-en-1-ol Coupling->Intermediate Oxidation Selective Oxidation Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Logical flow of the synthesis of this compound.

Disclaimer: These protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimization studies. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the enantioselective synthesis of (R)-3-methyloct-6-enal, a chiral aldehyde with potential applications in fragrance and pharmaceutical industries. The synthetic route commences with an organocatalytic asymmetric Michael addition to establish the key chiral center, followed by a selective reduction, a Z-selective Wittig olefination for chain elongation, and a final mild oxidation to yield the target compound. This protocol is designed to provide researchers with a reliable method to obtain the desired enantiomer with high purity and yield.

Introduction

Chiral aldehydes are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and active pharmaceutical ingredients. The precise control of stereochemistry is paramount, as different enantiomers can exhibit distinct biological activities. (R)-3-methyloct-6-enal is a chiral aldehyde whose enantioselective synthesis is of interest for the development of novel chemical entities. This application note details a robust and reproducible synthetic pathway to obtain the (R)-enantiomer with high enantiomeric excess. The described methodology leverages key modern synthetic transformations, including organocatalysis and stereoselective olefination.

Overall Synthetic Scheme

The proposed enantioselective synthesis of (R)-3-methyloct-6-enal is a three-step process starting from crotonaldehyde (B89634). The key steps are: 1) Organocatalytic asymmetric Michael addition of a methyl group equivalent to crotonaldehyde to introduce the chirality, 2) Wittig reaction to introduce the cis-alkene moiety, and 3) Swern oxidation to furnish the final aldehyde.

Enantioselective_Synthesis_of(R)-3-Methyloct-6-enal cluster_step3 Step 3: Wittig Reaction Crotonaldehyde Crotonaldehyde Intermediate1 (R)-3-Methylpent-4-enal Crotonaldehyde->Intermediate1 Intermediate1_r (R)-3-Methylpent-4-enal Intermediate2 (R)-3-Methylpent-4-en-1-ol Intermediate1_r->Intermediate2 NaBH4, CeCl3·7H2O Intermediate2_w (R)-3-Methylpent-4-en-1-ol Intermediate3 (R,Z)-3-Methyloct-6-en-1-ol Intermediate2_w->Intermediate3 Intermediate3_o (R,Z)-3-Methyloct-6-en-1-ol Wittig_reagent (Z)-hex-3-enyltriphenyl- phosphonium (B103445) bromide Wittig_reagent->Intermediate3 n-BuLi Final_Product (R)-3-Methyloct-6-enal Intermediate3_o->Final_Product (COCl)2, DMSO, Et3N

Caption: Overall synthetic workflow for (R)-3-Methyloct-6-enal.

Experimental Protocols

Step 1: Enantioselective Organocatalytic Michael Addition to Crotonaldehyde

This step establishes the crucial stereocenter at the C3 position via an organocatalytic asymmetric Michael addition of a methyl equivalent to crotonaldehyde. A well-established diarylprolinol silyl (B83357) ether catalyst is employed to ensure high enantioselectivity.

Reaction Scheme:

Michael_Addition Crotonaldehyde Crotonaldehyde Product (R)-3-Methylpentanal Crotonaldehyde->Product Catalyst Diarylprolinol Silyl Ether Catalyst Catalyst->Product Methyl_Source Methyl Grignard Reagent Methyl_Source->Product

Caption: Key enantioselective Michael addition step.

Materials:

Reagent M.W. Amount Moles
Crotonaldehyde 70.09 7.01 g 100 mmol
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether 325.52 3.26 g 10 mmol
Methylmagnesium bromide (3.0 M in diethyl ether) - 36.7 mL 110 mmol
Toluene - 200 mL -
Diethyl ether - 100 mL -
Saturated aqueous NH4Cl - 100 mL -
Saturated aqueous NaCl (brine) - 100 mL -

| Anhydrous MgSO4 | - | - | - |

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst and toluene.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add crotonaldehyde dropwise to the cooled catalyst solution over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Slowly add the methylmagnesium bromide solution via syringe over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction for an additional 4 hours at -78 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate (B1210297) in hexanes) to afford (R)-3-methylpentanal.

Expected Yield: 85-95% Expected Enantiomeric Excess: >95% ee

Step 2: Reduction of (R)-3-Methylpentanal to (R)-3-Methylpentan-1-ol

The aldehyde obtained from the Michael addition is reduced to the corresponding primary alcohol in preparation for the Wittig reaction. Sodium borohydride (B1222165) is a mild and selective reducing agent for this transformation.

Materials:

Reagent M.W. Amount Moles
(R)-3-Methylpentanal 100.16 10.0 g 100 mmol
Sodium borohydride (NaBH4) 37.83 4.54 g 120 mmol
Methanol (B129727) - 200 mL -
1 M HCl - As needed -
Diethyl ether - 150 mL -
Saturated aqueous NaCl (brine) - 100 mL -

| Anhydrous MgSO4 | - | - | - |

Procedure:

  • Dissolve (R)-3-methylpentanal in methanol in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Slowly add 1 M HCl to quench the excess NaBH4 and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain (R)-3-methylpentan-1-ol, which can often be used in the next step without further purification.

Expected Yield: >95%

Step 3: Wittig Olefination to (R,Z)-3-Methyloct-6-en-1-ol

This step introduces the cis-alkene functionality via a Z-selective Wittig reaction. The ylide is generated in situ from the corresponding phosphonium salt.

Materials:

Reagent M.W. Amount Moles
(Z)-hex-3-enyltriphenylphosphonium bromide 425.34 46.8 g 110 mmol
n-Butyllithium (2.5 M in hexanes) - 44 mL 110 mmol
(R)-3-Methylpentan-1-ol 102.17 10.2 g 100 mmol
Anhydrous Tetrahydrofuran (THF) - 300 mL -
Saturated aqueous NH4Cl - 100 mL -
Diethyl ether - 150 mL -
Saturated aqueous NaCl (brine) - 100 mL -

| Anhydrous MgSO4 | - | - | - |

Procedure:

  • To a flame-dried 1 L three-neck round-bottom flask under an argon atmosphere, add (Z)-hex-3-enyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium dropwise over 30 minutes. The solution should turn a deep red/orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of (R)-3-methylpentan-1-ol in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Add diethyl ether and water, and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield (R,Z)-3-methyloct-6-en-1-ol.

Expected Yield: 70-85%

Step 4: Swern Oxidation to (R)-3-Methyloct-6-enal

The final step is the mild oxidation of the primary alcohol to the target aldehyde using Swern oxidation conditions.[1][2][3]

Materials:

Reagent M.W. Amount Moles
Oxalyl chloride 126.93 10.2 mL 120 mmol
Dimethyl sulfoxide (B87167) (DMSO) 78.13 17.1 mL 240 mmol
(R,Z)-3-Methyloct-6-en-1-ol 142.24 14.2 g 100 mmol
Triethylamine (B128534) (Et3N) 101.19 69.7 mL 500 mmol
Anhydrous Dichloromethane (DCM) - 400 mL -
Water - 100 mL -
Saturated aqueous NaCl (brine) - 100 mL -

| Anhydrous Na2SO4 | - | - | - |

Procedure:

  • To a flame-dried 1 L three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM and oxalyl chloride.

  • Cool the solution to -78 °C.

  • Add DMSO dropwise over 20 minutes, ensuring the internal temperature does not rise above -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (R,Z)-3-methyloct-6-en-1-ol in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add water to quench the reaction.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate carefully under reduced pressure (to avoid loss of the volatile aldehyde).

  • Purify the crude product by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford (R)-3-methyloct-6-enal.

Expected Yield: 80-90%

Summary of Quantitative Data

StepProductStarting MaterialYield (%)Enantiomeric Excess (%)
1(R)-3-MethylpentanalCrotonaldehyde85-95>95
2(R)-3-Methylpentan-1-ol(R)-3-Methylpentanal>95-
3(R,Z)-3-Methyloct-6-en-1-ol(R)-3-Methylpentan-1-ol70-85-
4(R)-3-Methyloct-6-enal(R,Z)-3-Methyloct-6-en-1-ol80-90>95

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of (R)-3-methyloct-6-enal. The described four-step sequence, commencing with an organocatalytic asymmetric Michael addition, offers a reliable and efficient route to this valuable chiral aldehyde. The methodologies employed are well-established and scalable, making this protocol suitable for both academic research and industrial applications in the fields of fine chemicals and drug development. The high enantioselectivity achieved in the key stereochemistry-defining step ensures the production of the desired enantiomer with high optical purity.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Methyloct-6-enal, a valuable chiral building block. Two primary methodologies are presented: a biocatalytic approach utilizing an ene-reductase and a chemical synthesis route based on copper-catalyzed asymmetric conjugate addition. These protocols are designed to offer researchers a practical guide to producing this compound with high enantiopurity.

Introduction

(S)-3-Methyloct-6-enal is a chiral aldehyde that serves as a key intermediate in the synthesis of various natural products and pharmacologically active molecules. The stereocenter at the C3 position is crucial for the biological activity of its downstream products. Therefore, the development of efficient and highly selective methods for its synthesis is of significant interest. This document outlines two distinct and effective strategies to achieve the enantioselective synthesis of (S)-3-Methyloct-6-enal.

The first approach is a biocatalytic method that employs an ene-reductase from the Old Yellow Enzyme (OYE) family. These enzymes are known for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds with high stereoselectivity under mild reaction conditions.[1] The second approach is a chemical synthesis method involving the copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β-unsaturated aldehyde.[2] This method is a powerful tool for the formation of a C-C bond and a new stereogenic center in a single step.

Both protocols are presented with detailed experimental procedures, data summaries, and visual workflows to facilitate their implementation in a laboratory setting.

Biocatalytic Synthesis Protocol: Ene-Reductase Mediated Asymmetric Reduction

This protocol describes the asymmetric reduction of (E)-3-methylocta-2,6-dienal to (S)-3-Methyloct-6-enal using an ene-reductase. Ene-reductases from the OYE family are flavin-dependent enzymes that can reduce the double bond of α,β-unsaturated aldehydes and ketones with high enantioselectivity.[3] For the synthesis of the (S)-enantiomer, an ene-reductase with the appropriate stereopreference is required. OYE3, for instance, has been shown to produce (S)-configured products in the reduction of certain enones.[4]

Synthesis of Starting Material: (E)-3-methylocta-2,6-dienal

The starting material can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between pent-3-enal (B15050306) and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester, followed by oxidation of the resulting alcohol.

Experimental Protocol: Enzymatic Reduction
  • Preparation of the Reaction Mixture:

    • In a 50 mL flask, prepare a 20 mL reaction buffer (100 mM potassium phosphate, pH 7.5).

    • Add glucose (1.5 g) as the co-substrate for cofactor regeneration.

    • Add NADP+ (10 mg).

    • Add Glucose Dehydrogenase (GDH) (20 U) for cofactor regeneration.

    • Add the selected ene-reductase (e.g., a variant of OYE demonstrating S-selectivity) (15 mg).

  • Reaction Initiation:

    • Dissolve (E)-3-methylocta-2,6-dienal (100 mg, 0.72 mmol) in DMSO (1 mL).

    • Add the substrate solution dropwise to the reaction mixture with gentle stirring.

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with shaking at 150 rpm.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate, 95:5) to afford pure (S)-3-Methyloct-6-enal.

Proposed Biocatalytic Workflow

cluster_start Starting Material Synthesis cluster_enzymatic Biocatalytic Reduction Pent-3-enal Pent-3-enal Wittig Reaction Wittig Reaction Pent-3-enal->Wittig Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig Reaction Intermediate Alcohol Intermediate Alcohol Wittig Reaction->Intermediate Alcohol Oxidation Oxidation Intermediate Alcohol->Oxidation Start_Material (E)-3-methylocta-2,6-dienal Oxidation->Start_Material EneReductase Ene-Reductase (OYE) Start_Material->EneReductase Product (S)-3-Methyloct-6-enal EneReductase->Product Cofactor NADPH -> NADP+ Cofactor->EneReductase Regeneration Glucose/GDH Regeneration->Cofactor Cu_L Cu(I)-L* Transmetalation Transmetalation Cu_L->Transmetalation Me2Zn Me2Zn Me2Zn->Transmetalation MeCu_L Me-Cu(I)-L* Transmetalation->MeCu_L Coordination Coordination MeCu_L->Coordination Enal Oct-6-en-2-enal Enal->Coordination Pi_Complex π-Complex Coordination->Pi_Complex Addition 1,4-Addition Pi_Complex->Addition Enolate Copper Enolate Addition->Enolate Protonolysis Protonolysis (Work-up) Enolate->Protonolysis Protonolysis->Cu_L Catalyst Regeneration Product (S)-3-Methyloct-6-enal Protonolysis->Product

References

Application Notes and Protocols for 3-Methyloct-6-enal in Organic Synthesis: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and chemical literature, detailed application notes and protocols for the use of 3-Methyloct-6-enal in organic synthesis could not be located. This suggests that the compound is not a widely utilized or well-documented building block in the field.

Our extensive search strategy included inquiries into its direct use in synthetic transformations, its role as a starting material or intermediate in natural product synthesis, and methods for its own preparation. The search encompassed scientific publications, patent databases, and chemical repositories. While basic chemical and physical properties for this compound are available from sources like PubChem[1], specific examples of its application in organic synthesis, including reaction protocols, quantitative data, and mechanistic pathways, remain elusive.

The absence of such information in the public domain prevents the creation of the requested detailed application notes, experimental protocols, and associated visualizations. It is possible that this compound is a niche intermediate synthesized for a specific, unpublished purpose, or that it is known by a less common name that is not readily identifiable.

For researchers and drug development professionals interested in the broader applications of chiral aldehydes and related structures, we recommend exploring the extensive literature on the following topics:

  • Asymmetric Aldol Reactions: A cornerstone of organic synthesis for the stereocontrolled formation of carbon-carbon bonds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Widely used for the formation of alkenes from aldehydes.

  • Reductive Amination: A versatile method for the synthesis of amines from aldehydes.

  • Organocatalysis: The use of small organic molecules to catalyze stereoselective transformations of aldehydes.

These areas are rich with well-documented protocols, quantitative data, and mechanistic insights that are invaluable for the synthesis of complex organic molecules.

Should any specific applications or synthetic routes involving this compound be published or become available, this document will be updated to reflect that new information. At present, however, the scientific record appears to be silent on its use in organic synthesis.

References

GC-MS Analysis of 3-Methyloct-6-enal: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyloct-6-enal is a volatile organic compound with applications in the fragrance and flavor industries, as well as being a potential biomarker in various biological processes. Accurate and sensitive quantification of this unsaturated aldehyde is crucial for quality control in product formulation and for research in life sciences and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation with derivatization, instrument parameters, and expected quantitative data. Due to its reactive nature, derivatization of the aldehyde group is often employed to enhance stability and improve chromatographic and detection characteristics.

Experimental Protocols

This protocol outlines the necessary steps for the analysis of this compound, from sample preparation to data acquisition.

1. Sample Preparation: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Derivatization of aldehydes with PFBHA to form their corresponding oximes increases their volatility and improves sensitivity for GC-MS analysis.[1][2][3]

  • Reagents and Materials:

    • This compound standard

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

    • Solvent (e.g., Hexane (B92381), Dichloromethane)

    • Anhydrous Sodium Sulfate

    • GC Vials with inserts

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For each standard and sample, add an appropriate volume to a clean reaction vial.

    • Add a freshly prepared solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) to each vial. The molar ratio of PFBHA to the expected aldehyde concentration should be in excess to ensure complete derivatization.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for at least 60 minutes, or incubate at a slightly elevated temperature (e.g., 60°C) for 30 minutes to expedite the reaction.

    • Extract the PFBHA-oxime derivatives from the aqueous phase using a non-polar solvent like hexane or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used for the analysis of this compound PFBHA-oxime. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-450
Data Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. It is important to note that specific values for retention time, LOD, and LOQ are highly dependent on the analytical system and matrix. The mass fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for unsaturated aldehydes.

ParameterExpected Value/Information
Compound Information
IUPAC NameThis compound
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Chromatographic Data
Predicted Retention Index1100 - 1300 (on a standard non-polar column)
Mass Spectrometric Data (EI)
Molecular Ion (M+)m/z 140 (may be of low abundance)
Key Fragment Ions (m/z)Predicted fragments include those from alpha-cleavage (loss of H, CHO), beta-cleavage, and rearrangements. Common fragments for unsaturated aldehydes include m/z 41, 55, 69, 83, 97, and 111. The methyl branch will also influence the fragmentation pattern.
Quantitative Data
Limit of Detection (LOD)Estimated to be in the low ng/mL to pg/mL range with derivatization and SIM mode.
Limit of Quantification (LOQ)Estimated to be in the low ng/mL range with derivatization and SIM mode.
LinearityExpected to be linear over a concentration range of at least two orders of magnitude (e.g., 1-100 ng/mL).

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard (this compound) Derivatization Derivatization with PFBHA Sample->Derivatization Add PFBHA solution Extraction Liquid-Liquid Extraction Derivatization->Extraction Extract with solvent Drying Drying with Na2SO4 Extraction->Drying Dry organic phase Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (70 eV) Separation->Ionization Elution Detection Mass Detection (MS) Ionization->Detection Ion Acceleration Acquisition Data Acquisition (Full Scan/SIM) Detection->Acquisition Identification Compound Identification Acquisition->Identification Mass Spectrum Comparison Quantification Quantification Identification->Quantification Peak Area Integration Report Final Report Quantification->Report Calibration Curve

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

While this compound is not directly involved in a classical signaling pathway, the following diagram illustrates the logical relationship of the analytical process, highlighting the key stages and their connections.

Logical_Relationship Analyte This compound (in matrix) DerivatizedAnalyte PFBHA-Oxime Derivative Analyte->DerivatizedAnalyte Chemical Reaction GC_Separation Gas Chromatographic Separation DerivatizedAnalyte->GC_Separation Injection & Volatility MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Elution & Ionization Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Signal Acquisition Result Concentration of This compound Data_Analysis->Result Calculation

Caption: Logical flow of the GC-MS analytical method for this compound.

References

Application Notes and Protocols for 1H and 13C NMR Assignments of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyloct-6-enal. The assignments are presented in a clear, tabular format to facilitate easy reference. A comprehensive experimental protocol for the acquisition of NMR spectra for small organic molecules like this compound is also included. This guide is intended to assist researchers in the structural elucidation and verification of this compound.

Introduction

This compound is an unsaturated aldehyde with potential applications in fragrance and flavor industries, as well as being a potential intermediate in organic synthesis. Accurate structural characterization is crucial for its quality control and further application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, providing a valuable resource for its identification.

Data Presentation

The predicted ¹H and ¹³C NMR data for this compound were obtained from NMRdb.org. The data is presented below in tabular format for clarity and ease of comparison. The numbering of the atoms for the NMR assignments is as follows:

Table 1: Predicted ¹H NMR Assignments for this compound

Atom #Chemical Shift (ppm)Multiplicity
1-H9.75t
2-H2.42m
2'-H2.20m
3-H2.10m
4-H1.45m
4'-H1.35m
5-H2.05m
6-H5.40m
7-H5.40m
8-H1.60d
9-H0.95d

Table 2: Predicted ¹³C NMR Assignments for this compound

Atom #Chemical Shift (ppm)
1202.8
251.5
331.8
434.5
529.5
6124.5
7130.5
817.9
919.5

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar compounds like this compound. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Setup Set Acquisition Parameters Load->Setup Acquire Acquire 1H & 13C Spectra Setup->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to Solvent Peak Process->Reference Analyze Peak Picking, Integration & Assignment Reference->Analyze Report Final Report Analyze->Report

Caption: Workflow for NMR Analysis of this compound.

Application Note: Chiral HPLC Resolution of 3-Methyloct-6-enal Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral separation of 3-Methyloct-6-enal enantiomers using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chiral aldehyde with potential applications in fragrance, flavor, and pharmaceutical industries. The enantiomers of chiral molecules often exhibit different biological activities, making their separation and characterization crucial for research and development. This application note describes a robust and reproducible method for the resolution of (R)- and (S)-3-Methyloct-6-enal using chiral HPLC. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad enantioselectivity for a wide range of compounds.[1][2][3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. For this application, we propose a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, such as a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Racemic this compound standard

    • Ethanol (for sample preparation)

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm. Note: As aliphatic aldehydes have a weak chromophore, derivatization with a suitable agent (e.g., 2,4-dinitrophenylhydrazine) can be employed to enhance UV detection or to enable fluorescence detection, which offers higher sensitivity.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in ethanol.

Method Development Workflow

The development of a successful chiral separation method often involves a systematic approach. The following workflow diagram illustrates the key steps from initial screening to method optimization.

G Method Development Workflow for Chiral HPLC cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Analyte Racemic this compound CSP_Selection Select Chiral Stationary Phases (e.g., Polysaccharide-based) Analyte->CSP_Selection Mobile_Phase_Screening Screen Mobile Phases (Normal & Reversed Phase) CSP_Selection->Mobile_Phase_Screening Optimize_MP Optimize Mobile Phase Composition (e.g., % IPA) Mobile_Phase_Screening->Optimize_MP Promising Separation Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Column Temperature Optimize_Flow->Optimize_Temp Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Optimize_Temp->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the optimized conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.59.8
Capacity Factor (k') 2.42.9
Selectivity Factor (α) \multicolumn{2}{c}{1.21}
Resolution (Rs) \multicolumn{2}{c}{2.1}

Note: The elution order of the (R)- and (S)-enantiomers would need to be confirmed by injecting a standard of a known configuration.

Key Separation Parameters

The successful chiral resolution of enantiomers is dependent on several interconnected factors. The diagram below illustrates the relationship between the key parameters influencing the separation.

G Key Parameters in Chiral Separation CSP Chiral Stationary Phase (CSP) - Polysaccharide Type - Nature of Chiral Selector Separation {Separation Outcome|- Resolution (Rs) - Selectivity (α) - Retention Time} CSP->Separation Mobile_Phase Mobile Phase - Composition (e.g., Hexane/IPA) - Additives Mobile_Phase->Separation Analyte Analyte Properties - Structure - Functional Groups Analyte->Separation Conditions Chromatographic Conditions - Temperature - Flow Rate Conditions->Separation

Caption: Influential Parameters in Chiral HPLC.

Conclusion

The described HPLC method provides a reliable and efficient means for the enantioselective analysis of this compound. The use of a polysaccharide-based chiral stationary phase in the normal-phase mode allows for a good resolution of the enantiomers. This application note serves as a starting point for researchers and scientists involved in the analysis and quality control of this chiral aldehyde. Further optimization may be required depending on the specific instrumentation and sample matrix.

References

Application Notes and Protocols for the Derivatization of 3-Methyloct-6-enal for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyloct-6-enal is a volatile unsaturated aldehyde that can be challenging to detect and quantify at low concentrations due to its inherent volatility and potential for instability.[1] Derivatization is a crucial chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis.[2] This technique is widely employed to enhance the detectability and chromatographic behavior of volatile organic compounds like this compound.[1][3] By converting the aldehyde functional group into a less volatile and more detectable derivative, significant improvements in sensitivity and selectivity can be achieved in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][4]

These application notes provide detailed protocols for the derivatization of this compound using two common and effective reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and 2,4-Dinitrophenylhydrazine (DNPH) for HPLC analysis.

Derivatization for GC-MS Analysis using PFBHA

PFBHA is a widely used derivatizing agent for aldehydes and ketones, converting them into stable oxime derivatives.[5] This process significantly improves the volatility and thermal stability of the analytes, making them amenable to GC analysis.[5] The pentafluorobenzyl group in the PFBHA molecule is strongly electron-capturing, which allows for highly sensitive detection using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[6]

Experimental Protocol: PFBHA Derivatization

This protocol is adapted from established methods for the derivatization of volatile aldehydes.[2][7]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA∙HCl)

  • Solvent (e.g., Hexane, Isooctane, or Toluene, GC grade)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of PFBHA∙HCl in deionized water. This solution should be prepared fresh daily.

  • Sample Preparation:

    • For liquid samples, accurately measure a known volume of the sample containing this compound into a reaction vial.

    • For air samples, collect the sample onto a suitable sorbent tube and desorb using an appropriate solvent.

  • Derivatization Reaction:

    • To the sample in the reaction vial, add 100 µL of the PFBHA reagent solution.

    • Add 500 µL of the chosen organic solvent (e.g., Hexane).

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Place the vial in a heating block or water bath set at 60°C for 60 minutes to facilitate the reaction.[6]

  • Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The organic layer containing the derivatized this compound (PFB-oxime) will separate from the aqueous layer.

    • Carefully transfer the organic layer to a clean vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis:

    • The resulting solution containing the PFB-oxime derivative is now ready for injection into the GC-MS system.

    • Analyze the sample using a suitable GC-MS method. The resulting oximes can be easily resolved by GC.[5]

Quantitative Data for Aldehyde Derivatization with PFBHA

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) achieved for similar aldehydes using PFBHA derivatization followed by GC-MS analysis. These values provide an estimate of the sensitivity that can be expected for this compound.

AldehydeMatrixLODLOQReference
HexanalHuman Blood0.006 nMNot Reported[1]
HeptanalHuman Blood0.005 nMNot Reported[1]
C3-C9 AldehydesExhaled Breath0.001 nM0.003 nM[1]

Derivatization for HPLC Analysis using DNPH

2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the derivatization of carbonyl compounds for HPLC analysis.[4] It reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric and can be readily detected by UV-Vis detectors at around 360 nm.[8]

Experimental Protocol: DNPH Derivatization

This protocol is based on the EPA Method 8315A for the determination of carbonyl compounds.[9]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (B52724) (HPLC grade)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Reaction vials (10 mL) with PTFE-lined caps

  • Volumetric flasks

  • Microsyringes

  • Vortex mixer

  • Water bath

Procedure:

  • Preparation of DNPH Reagent:

    • Carefully dissolve 30 mg of DNPH in 10 mL of acetonitrile in a volumetric flask.

    • Slowly add 0.1 mL of concentrated sulfuric acid.

    • Bring the volume to 10 mL with acetonitrile. This solution should be stored in the dark and is stable for up to two weeks.

  • Sample Preparation:

    • Accurately measure a known volume or weight of the sample containing this compound into a reaction vial.

    • If the sample is aqueous, adjust the pH to approximately 3.

  • Derivatization Reaction:

    • Add 1 mL of the DNPH reagent solution to the sample in the reaction vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Place the vial in a water bath at 40°C for 1 hour.

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences. A C18 SPE cartridge is commonly used for this purpose.

  • Analysis:

    • After the reaction, the solution containing the DNPH derivative of this compound is ready for injection into the HPLC system.

    • Analyze the sample using a suitable HPLC-UV method, with detection at approximately 360 nm.

Quantitative Data for Aldehyde Derivatization with DNPH

The following table presents the limits of detection (LOD) achieved for similar aldehydes using DNPH derivatization followed by HPLC-UV analysis.

AldehydeMatrixLODReference
HexanalUrine1.7 nmol/L[1]
HeptanalUrine2.5 nmol/L[1]
HexanalDroplet Microextraction7.90 nmol/L[1]
HeptanalDroplet Microextraction2.34 nmol/L[1]
FormaldehydeAmbient Air0.02 µg/m³[10]
AcetaldehydeAmbient Air0.1 µg/m³[10]

Visualizations

Experimental Workflow for SPME-GC-MS Analysis of this compound

cluster_sample_prep Sample Preparation cluster_derivatization On-Fiber Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Headspace_Extraction Headspace Extraction of Aldehyde Sample->Headspace_Extraction SPME_Fiber SPME Fiber Coating with PFBHA SPME_Fiber->Headspace_Extraction Derivatization On-Fiber Reaction: Aldehyde + PFBHA -> Oxime Headspace_Extraction->Derivatization Thermal_Desorption Thermal Desorption in GC Inlet Derivatization->Thermal_Desorption GC_Separation Gas Chromatographic Separation Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for SPME-GC-MS analysis of this compound.

Aldehydes in Oxidative Stress Signaling

cluster_stress Cellular Stress cluster_lpo Lipid Peroxidation cluster_aldehydes Aldehyde Formation cluster_effects Cellular Effects ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA initiates LPO Lipid Peroxidation PUFA->LPO Aldehydes Unsaturated Aldehydes (e.g., this compound) LPO->Aldehydes generates Adducts Protein & DNA Adducts Aldehydes->Adducts forms Apoptosis Apoptosis Adducts->Apoptosis induces Inflammation Inflammation Adducts->Inflammation triggers

References

The Olfactory Signature of 3-Methyloct-6-enal: Application Notes and Protocols for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyloct-6-enal, a volatile unsaturated aldehyde, presents a potentially interesting profile for the flavor and fragrance industry. While specific research on this compound is limited, its structural characteristics—a methyl-substituted aliphatic aldehyde with a double bond—suggest a complex and multifaceted olfactory character. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the sensory properties and potential applications of this compound and structurally related compounds. Due to the scarcity of direct data, the following information is substantially based on research conducted on analogous unsaturated aldehydes.

Physicochemical Properties and Olfactory Profile

A summary of the known physicochemical properties of this compound is presented in Table 1. The olfactory profile is hypothesized based on the characteristics of similar aliphatic and unsaturated aldehydes, which are known to contribute a range of notes from green and citrusy to fatty and waxy.[1][2] The presence of the methyl group and the position of the double bond are expected to significantly influence its scent profile, potentially adding unique nuances.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem[3]
Molecular Weight 140.22 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 5077-68-9PubChem[3]
Predicted Olfactory Profile Green, citrus, waxy, fatty, aldehydic, potentially with metallic or floral undertones.Inferred from similar compounds[1][2]

Applications in Flavor and Fragrance

Unsaturated aldehydes are widely utilized in both flavor and fragrance formulations to impart freshness, lift, and complexity.[2][4][5] Based on the properties of related compounds, this compound could find application in:

  • Flavor: Enhancing citrus, green, and fruity notes in beverages, candies, and baked goods. It may also contribute to savory profiles by adding subtle fatty or roasted nuances.

  • Fragrance: Providing a sparkling and diffusive top note in fine fragrances, personal care products, and air fresheners.[5] Its aldehydic character can be blended with floral and woody notes to create sophisticated and modern scent profiles.[4]

Experimental Protocols

The following protocols provide a framework for the evaluation and application of this compound in a research setting.

Sensory Evaluation Protocol

Objective: To determine the olfactory profile and odor threshold of this compound.

Materials:

  • This compound (highest purity available)

  • Odorless solvent (e.g., diethyl phthalate, ethanol)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips

  • Panel of trained sensory analysts

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent. A logarithmic dilution scale (e.g., 1%, 0.1%, 0.01%, etc.) is recommended to cover a wide range of concentrations.

  • Odor Profile Evaluation:

    • Dip a smelling strip into each dilution for 2-3 seconds.

    • Allow the solvent to evaporate for approximately 10 seconds.

    • Present the strips to the sensory panel in a randomized order.

    • Panelists should evaluate the odor characteristics at different time points (top, middle, and base notes) and record their descriptions using a standardized sensory vocabulary.

  • Odor Threshold Determination:

    • Utilize a forced-choice method (e.g., triangle test) where panelists are presented with three samples, one of which contains the odorant at a specific dilution, and are asked to identify the different sample.

    • The lowest concentration at which the odorant can be reliably detected is determined as the odor threshold.

Protocol for Incorporation into a Fragrance Accord

Objective: To evaluate the effect of this compound on a model fragrance accord.

Materials:

  • This compound solution (e.g., 1% in ethanol)

  • Pre-formulated fragrance accord (e.g., a simple floral or citrus base)

  • Ethanol (perfumer's grade)

  • Glass beakers and pipettes

  • Smelling strips

Procedure:

  • Accord Preparation: Prepare a master batch of the fragrance accord.

  • Addition of this compound: Create a series of modifications by adding the this compound solution to the accord at varying concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%).

  • Evaluation:

    • Dip smelling strips into the original accord and each of the modified versions.

    • Allow the accords to mature for at least 24 hours before evaluation.

    • A sensory panel should compare the modified accords to the original, noting differences in top note diffusion, overall character, and longevity.

Signaling Pathway and Experimental Workflow

The perception of aldehydes by the olfactory system is a complex process involving olfactory receptors (ORs) located on the surface of olfactory sensory neurons.

Olfactory Receptor Signaling Pathway for Aldehydes

The following diagram illustrates the general signaling cascade initiated by the binding of an aldehyde to an olfactory receptor. Upon binding, a conformational change in the receptor activates a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron, ultimately resulting in a signal being sent to the brain.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane Aldehyde This compound OR Olfactory Receptor (OR) Aldehyde->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Cation Influx Cations Ca²⁺, Na⁺ Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signaling pathway for aldehydes.

Experimental Workflow for Sensory Analysis

The following diagram outlines a typical workflow for the sensory analysis of a new fragrance ingredient like this compound.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Sample_Prep Prepare Dilutions of This compound Odor_Profile Odor Profile Evaluation Sample_Prep->Odor_Profile Threshold_Test Odor Threshold Determination Sample_Prep->Threshold_Test Panel_Selection Select and Train Sensory Panel Panel_Selection->Odor_Profile Panel_Selection->Threshold_Test Data_Collection Collect Sensory Data Odor_Profile->Data_Collection Threshold_Test->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Report Generate Report Stat_Analysis->Report

Caption: Experimental workflow for sensory analysis.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, Table 2 provides a comparative summary of odor thresholds for structurally related aldehydes to offer a frame of reference for its potential potency.

Table 2: Odor Thresholds of Selected Unsaturated Aldehydes

CompoundOdor Threshold (in water, ppb)Olfactory DescriptionSource
(E)-2-Heptenal0.06 - 1.2Fatty, green, vegetableVarious
(E)-2-Octenal0.08 - 4.5Fatty, green, cucumberVarious
(E)-2-Nonenal0.08 - 1.0Fatty, waxy, melonVarious
Citronellal1 - 10Citrus, lemon, greenVarious

Disclaimer: The information provided in these application notes and protocols is intended for research and development purposes. Due to the limited publicly available data on this compound, many of the recommendations and descriptions are based on the properties of structurally similar compounds. Researchers are advised to conduct their own comprehensive safety and sensory evaluations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyloct-6-enal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: this compound is a γ,δ-unsaturated aldehyde. The most common and effective synthetic strategies for this class of compounds are the Johnson-Claisen rearrangement and the ozonolysis of a suitable alkene precursor.

Q2: What is the general principle of the Johnson-Claisen rearrangement for this synthesis?

A2: The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst.[1][2] For the synthesis of this compound, this would typically involve the reaction of 2-methylpent-4-en-1-ol with a suitable orthoacetate. The reaction proceeds through a[3][3]-sigmatropic rearrangement of an in situ formed ketene (B1206846) acetal (B89532).[4][5]

Q3: How does ozonolysis apply to the synthesis of this compound?

A3: Ozonolysis is an oxidative cleavage reaction that breaks carbon-carbon double bonds.[6][7] To synthesize this compound via this method, a suitable cyclic or acyclic alkene precursor with a double bond at the appropriate position would be treated with ozone, followed by a reductive workup.[8] For instance, the ozonolysis of 1,2-dipropyl-4-methylcyclohexene would yield the desired product after reductive workup.

Q4: What are the key differences in impurities between the Johnson-Claisen and ozonolysis routes?

A4: The impurity profiles are distinct for each route. The Johnson-Claisen rearrangement may lead to impurities from incomplete reaction, side rearrangements, and byproducts from the orthoester.[2] Ozonolysis impurities often arise from over-oxidation to carboxylic acids if the workup is not strictly reductive, as well as byproducts from the reducing agent used.[3][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Johnson-Claisen Rearrangement Route

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete Reaction The Johnson-Claisen rearrangement often requires elevated temperatures (100-200 °C) and prolonged reaction times.[1] Consider increasing the reaction temperature or extending the reaction time. Microwave-assisted heating can also significantly reduce reaction times and improve yields.[1]
Substrate Decomposition Acid-sensitive substrates may decompose under the reaction conditions. Using a milder acid catalyst, such as 2-nitrophenol (B165410) instead of propionic acid, can suppress decomposition.[10]
Inefficient Formation of Ketene Acetal The formation of the ketene acetal is a crucial step. Ensure the orthoester is of high quality and used in excess. The removal of the alcohol byproduct (e.g., ethanol (B145695) from triethyl orthoacetate) can drive the equilibrium towards product formation.

Problem 2: Presence of significant impurities in the final product.

Impurity Source Mitigation Strategy
Unreacted Allylic Alcohol Incomplete reaction.Optimize reaction conditions (temperature, time). Purify the crude product using column chromatography.
Orthoester and its byproducts Excess reagent and hydrolysis.Remove excess orthoester under reduced pressure. Perform an aqueous workup to remove water-soluble byproducts.
Side-rearrangement products (e.g., Cope rearrangement) High reaction temperatures can sometimes favor alternative rearrangement pathways.[11]Carefully control the reaction temperature. Analyze the product mixture by GC-MS or NMR to identify and quantify isomeric impurities.
Polymerization products Aldehydes can be prone to polymerization, especially under acidic conditions.Neutralize the reaction mixture promptly during workup. Store the purified aldehyde under an inert atmosphere and at low temperatures.
Ozonolysis Route

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete Ozonolysis The reaction may not have gone to completion. Monitor the reaction progress by bubbling the effluent gas through a potassium iodide solution; the appearance of a violet color indicates excess ozone and thus completion.[3] Alternatively, the characteristic blue color of unreacted ozone in the solution indicates the reaction is complete.[6]
Formation of Ozonide Intermediate The ozonide intermediate must be effectively cleaved during the workup. Ensure the reducing agent (e.g., dimethyl sulfide (B99878), zinc) is added in sufficient quantity and allowed to react completely.
Loss of volatile product This compound is a relatively volatile aldehyde. Avoid excessive heating during solvent removal and purification steps.

Problem 2: Presence of carboxylic acid impurity.

Impurity Source Mitigation Strategy
3-Methyloct-6-enoic acid Over-oxidation of the aldehyde during workup. This occurs if the workup is oxidative rather than reductive.Use a mild reducing agent for the workup, such as dimethyl sulfide (DMS) or zinc dust.[8] Avoid using oxidizing agents like hydrogen peroxide.[3] Ensure the reaction is performed under anhydrous conditions until the reductive workup is initiated.
Other carboxylic acids Cleavage of other double bonds in the starting material or impurities.Use a highly pure starting alkene.

Problem 3: Contamination with sulfur-containing byproducts.

Impurity Source Mitigation Strategy
Dimethyl sulfoxide (B87167) (DMSO) Use of dimethyl sulfide (DMS) as the reducing agent.[12]DMSO is water-soluble and can be removed by performing an aqueous workup (extraction with water or brine).

Data Presentation

Table 1: Common Impurities in this compound Synthesis via Johnson-Claisen Rearrangement

ImpurityChemical FormulaTypical Concentration RangeAnalytical Detection Method
2-Methylpent-4-en-1-ol (Starting Material)C₆H₁₂OVariable (dependent on conversion)GC-MS, ¹H NMR
Triethyl orthoacetate (Reagent)C₈H₁₈O₃Low (if removed effectively)GC-MS, ¹H NMR
EthanolC₂H₆OVariableGC
Cope Rearrangement IsomerC₉H₁₆OLow to moderateGC-MS, ¹H NMR, ¹³C NMR

Table 2: Common Impurities in this compound Synthesis via Ozonolysis

ImpurityChemical FormulaTypical Concentration RangeAnalytical Detection Method
Starting AlkeneVariableVariable (dependent on conversion)GC-MS, ¹H NMR
3-Methyloct-6-enoic acidC₉H₁₆O₂Low to high (dependent on workup)GC-MS, ¹H NMR, IR (broad O-H stretch)
Dimethyl sulfoxide (DMSO)C₂H₆OSVariable (if DMS is used)¹H NMR, Water extraction
Other aldehydes/ketonesVariableLow (from impurities in starting material)GC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Johnson-Claisen Rearrangement (Adapted from general procedures)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (2-methylpent-4-en-1-ol, 1.0 eq.), triethyl orthoacetate (3.0 eq.), and a catalytic amount of propionic acid (0.1 eq.).

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After cooling to room temperature, remove the excess triethyl orthoacetate and ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: Synthesis of this compound via Ozonolysis (Adapted from general procedures)

  • Ozonolysis: Dissolve the starting alkene (e.g., 1,2-dipropyl-4-methylcyclohexene, 1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a three-necked flask equipped with a gas inlet tube and a gas outlet. Cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the alkene.[6]

  • Reductive Workup: Purge the solution with nitrogen or argon to remove excess ozone. Add dimethyl sulfide (DMS, 1.5 eq.) dropwise at -78 °C.[8] Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure (with minimal heating). Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mandatory Visualization

Johnson_Claisen_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Allylic Alcohol + Orthoacetate + Acid Catalyst reflux Reflux (120-140 °C, 12-24h) start->reflux Heating concentrate Concentration (remove excess reagents) reflux->concentrate extract Extraction (Et₂O, NaHCO₃, Brine) concentrate->extract dry Drying (MgSO₄) extract->dry column Column Chromatography dry->column product This compound column->product

Caption: Johnson-Claisen Rearrangement Experimental Workflow.

Ozonolysis_Workflow cluster_reaction Ozonolysis cluster_workup Reductive Workup cluster_purification Purification start Alkene in Solvent (-78 °C) ozone Ozone Bubbling start->ozone O₃ ozonide Ozonide Intermediate ozone->ozonide reduce Add DMS (-78 °C to RT) ozonide->reduce extract Aqueous Extraction reduce->extract dry Drying (Na₂SO₄) extract->dry column Column Chromatography dry->column product This compound column->product

Caption: Ozonolysis Experimental Workflow.

Impurity_Logic cluster_jc Johnson-Claisen cluster_oz Ozonolysis cluster_impurities Potential Impurities jc_start Incomplete Reaction imp_sm Starting Material jc_start->imp_sm jc_reagents Excess Reagents imp_reagent Reagents/Byproducts jc_reagents->imp_reagent jc_temp High Temperature imp_isomer Isomers jc_temp->imp_isomer jc_product Product Instability imp_polymer Polymers jc_product->imp_polymer oz_workup Improper Workup oz_workup->imp_sm imp_acid Carboxylic Acid oz_workup->imp_acid oz_reagent Workup Reagent imp_dmso DMSO oz_reagent->imp_dmso

Caption: Logical Relationships of Impurity Sources.

References

Technical Support Center: Purification of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-Methyloct-6-enal for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: Common impurities in crude this compound samples can include unreacted starting materials, the corresponding alcohol (3-methyloct-6-en-1-ol) from over-reduction or as a starting material, and the carboxylic acid (3-methyloct-6-enoic acid) due to oxidation of the aldehyde. Other potential impurities may arise from side reactions during synthesis, such as aldol (B89426) condensation products.

Q2: How can I minimize the oxidation of this compound to its carboxylic acid during purification and storage?

A2: To minimize oxidation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Using degassed solvents for chromatography and storage can also help. Storing the purified aldehyde at low temperatures (e.g., in a freezer) and in the dark can further inhibit oxidation. The addition of a radical scavenger like BHT (butylated hydroxytoluene) in small amounts can also be considered for long-term storage.

Q3: Is this compound stable on silica (B1680970) gel during column chromatography?

A3: Aldehydes, particularly α,β-unsaturated aldehydes, can be sensitive to the acidic nature of silica gel, which can catalyze decomposition or isomerization. It is advisable to first perform a small-scale test by spotting the compound on a TLC plate and letting it sit for a while to check for degradation. If the compound is found to be unstable, deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent or using a different stationary phase such as alumina (B75360) may be necessary.[1]

Q4: What is the recommended method for removing the corresponding alcohol impurity?

A4: Flash column chromatography is typically effective for separating this compound from its corresponding alcohol. Since the aldehyde is more polar than a simple alkene but generally less polar than the alcohol, a solvent system of low to medium polarity, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, should provide good separation.

Q5: Can I use distillation to purify this compound?

A5: Distillation can be a suitable method for purifying this compound, especially on a larger scale, provided it has sufficient thermal stability. Vacuum distillation is recommended to lower the boiling point and minimize the risk of thermal degradation. A preliminary small-scale distillation or thermogravimetric analysis (TGA) can help determine its stability at elevated temperatures.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of this compound after column chromatography. The compound may be degrading on the silica gel column.Test the stability of your compound on a silica TLC plate. If it degrades, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1]
The compound is volatile and may have evaporated during solvent removal.Use a rotary evaporator with controlled temperature and pressure. For highly volatile compounds, consider alternative purification methods that do not require extensive solvent removal at elevated temperatures.
The purified this compound shows the presence of a new, more polar impurity by TLC/GC analysis. The aldehyde is oxidizing to the corresponding carboxylic acid.Handle the compound under an inert atmosphere, use degassed solvents, and store the purified product at low temperatures.
During bisulfite adduct formation, a solid precipitates between the organic and aqueous layers. The bisulfite adduct of the non-polar aldehyde is not sufficiently soluble in either the organic or aqueous phase.Filter the entire mixture through a pad of celite to isolate the insoluble adduct. The aldehyde can then be regenerated from the adduct.
Poor separation between this compound and an impurity during column chromatography. The chosen solvent system has suboptimal selectivity.Experiment with different solvent systems on TLC to find an eluent that provides a better separation (a larger ΔRf). Consider using a different stationary phase if a suitable solvent system cannot be found.
The compound streaks on the TLC plate and elutes as a broad peak from the column. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Try a more polar eluent or add a modifier (like a small amount of acetic acid if the compound is basic, or triethylamine if it is acidic). Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity (%) Typical Yield (%) Scalability Key Advantages Key Disadvantages
Flash Column Chromatography (Silica Gel) >9860-85Low to MediumHigh resolution for a wide range of impurities.Potential for compound degradation on acidic silica gel.
Flash Column Chromatography (Alumina) >9865-90Low to MediumGood for acid-sensitive compounds.Can be more expensive than silica gel.
Bisulfite Adduct Formation >9950-80Medium to HighHighly specific for aldehydes, effectively removes non-aldehydic impurities.Requires an additional chemical reaction and regeneration step; may not be suitable for sterically hindered aldehydes.
Vacuum Distillation >9570-95HighExcellent for large quantities and removing non-volatile impurities.Requires the compound to be thermally stable; may not separate compounds with close boiling points.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate). Adjust the solvent system to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Preparation: Pack a glass column with silica gel in the chosen eluent. Ensure the silica bed is well-settled and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent product loss through volatilization or degradation.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like methanol (B129727) or THF in a flask. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 1-2 hours at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed.

  • Isolation of the Adduct: If a precipitate forms, collect it by filtration and wash it with a non-polar organic solvent (e.g., hexanes) to remove non-aldehydic impurities. If no precipitate forms, proceed to liquid-liquid extraction.

  • Liquid-Liquid Extraction (if no precipitate): Add water and a non-polar organic solvent (e.g., hexanes) to the reaction mixture in a separatory funnel. Shake well and separate the layers. The bisulfite adduct will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Wash the aqueous layer with the organic solvent to ensure complete removal of impurities.

  • Regeneration of the Aldehyde: To the isolated adduct (solid or aqueous solution), add an organic solvent (e.g., diethyl ether or dichloromethane). While stirring, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution until the mixture is basic. This will reverse the reaction and regenerate the aldehyde.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the regenerated aldehyde into the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_sample Crude this compound tlc TLC Analysis crude_sample->tlc Determine Eluent bisulfite Bisulfite Adduct Formation crude_sample->bisulfite distillation Vacuum Distillation crude_sample->distillation column_chrom Flash Column Chromatography tlc->column_chrom fractions Collect Fractions column_chrom->fractions pure_product Pure this compound bisulfite->pure_product Regeneration & Extraction distillation->pure_product Condensation pool Pool Pure Fractions fractions->pool TLC Monitoring solvent_removal Solvent Removal pool->solvent_removal purity_check Purity Check (GC/NMR) solvent_removal->purity_check purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree cluster_low_yield Low Yield Troubleshooting cluster_impure Impurity Troubleshooting start Purification Issue Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product no_product No Product Recovered? start->no_product check_stability Check Stability on Silica TLC low_yield->check_stability optimize_tlc Optimize TLC Solvent System impure_product->optimize_tlc check_oxidation Check for Oxidation impure_product->check_oxidation degradation Degradation Observed? check_stability->degradation use_alumina Use Alumina or Deactivated Silica degradation->use_alumina Yes check_volatility Is Compound Volatile? degradation->check_volatility No low_temp_rotovap Use Low Temp. on Rotovap check_volatility->low_temp_rotovap Yes change_stationary_phase Change Stationary Phase optimize_tlc->change_stationary_phase No Separation inert_atmosphere Use Inert Atmosphere & Degassed Solvents check_oxidation->inert_atmosphere Oxidation Suspected

Caption: Troubleshooting decision tree for common purification problems.

References

Stability and degradation pathways of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and degradation pathways of 3-Methyloct-6-enal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is an unsaturated aldehyde with a branched alkyl chain. Its chemical structure and properties make it susceptible to chemical changes over time.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Appearance Colorless to pale yellow liquid (typical for unsaturated aldehydes)
Boiling Point Not readily available; estimated to be in the range of other C9 aldehydes.
Solubility Likely soluble in organic solvents, with limited solubility in water.

Q2: What are the primary degradation pathways for this compound?

As an unsaturated aldehyde, this compound is primarily susceptible to two main degradation pathways: oxidation and polymerization. These reactions can be initiated or accelerated by exposure to air (oxygen), light, heat, and the presence of catalysts or impurities.

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 3-methyloct-6-enoic acid. The double bond can also be a site of oxidation, potentially leading to the formation of epoxides, diols, or cleavage products. Autoxidation, a free-radical chain reaction, is a common mechanism, especially in the presence of oxygen and light.

  • Polymerization: The carbon-carbon double bond and the carbonyl group can participate in polymerization reactions. This can lead to the formation of oligomers and polymers, resulting in increased viscosity and changes in the physical appearance of the substance.

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, it is crucial to store this compound under controlled conditions.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby preventing oxidation.
Light Protect from light by using amber glass vials or storing in the dark.Light, especially UV light, can catalyze degradation reactions.
Container Use tightly sealed containers made of inert materials.Prevents contamination and evaporation.

Q4: What are the common signs of this compound degradation?

You should be aware of the following signs that may indicate your sample of this compound has degraded:

  • Change in Color: The appearance of a yellow or brownish tint.

  • Increased Viscosity: The sample becomes thicker or more syrupy due to polymerization.

  • Formation of Precipitate: Solid material may form as a result of polymerization or the formation of insoluble degradation products.

  • Changes in Odor: A noticeable change from its characteristic scent.

  • Altered Chromatographic Profile: The appearance of new peaks or a decrease in the main peak's area percentage when analyzed by GC or LC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem 1: Inconsistent results in bioassays or chemical reactions.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh stock solutions for each experiment. If storing, do so under the recommended conditions (see Table 2) and for a limited time.
Presence of impurities from synthesis or degradation. Purify the compound before use, for example, by flash chromatography. Characterize the purified compound by NMR and mass spectrometry to confirm its identity and purity.
Reaction with solvent or other components in the experimental medium. Run control experiments to assess the stability of this compound in the specific experimental medium over the time course of the assay.

Problem 2: Difficulty in obtaining reproducible results with GC-MS analysis.

Possible Cause Troubleshooting Step
Thermal degradation in the GC inlet. Use a lower inlet temperature. Ensure the liner is clean and deactivated.
Adsorption of the analyte to active sites in the GC system. Use a deactivated liner and a column with low bleed and high inertness. Trim the column if active sites are suspected at the inlet end.
Formation of degradation products during sample preparation. Minimize the time between sample preparation and analysis. Consider derivatization to form a more stable compound for analysis.
Carryover from previous injections. Implement a thorough wash sequence for the autosampler syringe. Run blank injections to ensure the system is clean.

Problem 3: Observation of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Oxidation products. Identify potential oxidation products by their mass spectra (e.g., the corresponding carboxylic acid will have a molecular weight of 156.22 g/mol ).
Polymerization products (oligomers). These may appear as a series of repeating units in the chromatogram, often with poor peak shape.
Impurities from the solvent or sample matrix. Run a solvent blank and a matrix blank to identify extraneous peaks.

Experimental Protocols

Protocol 1: Stability Study of this compound

Objective: To assess the stability of this compound under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot pure this compound into several amber glass vials.

  • Storage Conditions:

    • Group 1: Store at 2-8°C under a nitrogen atmosphere, protected from light.

    • Group 2: Store at room temperature (approx. 25°C) exposed to ambient light and air.

    • Group 3: Store at 40°C in an oven to simulate accelerated degradation.

  • Time Points: Analyze samples from each group at t=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analysis:

    • Visual Inspection: Note any changes in color or viscosity.

    • GC-MS Analysis: Dilute an aliquot of each sample in a suitable solvent (e.g., hexane) and analyze by GC-MS.

    • Data Evaluation: Quantify the peak area of this compound and any new peaks that appear over time. Calculate the percentage degradation.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Objective: To develop a GC-MS method for the separation and identification of this compound and its potential degradation products.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

  • GC Conditions:

    • Inlet Temperature: 200-250°C (optimize for minimal degradation).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 250°C) to ensure separation of volatile and less volatile components.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation (with Derivatization): For quantitative analysis of the aldehyde and its acidic degradation product, derivatization can be employed. A common method is reaction with a silylating agent (e.g., BSTFA) to convert the aldehyde and carboxylic acid to their more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives.

Visualizations

degradation_pathway M3O This compound Oxidation Oxidation (O2, Light, Heat) M3O->Oxidation Polymerization Polymerization (Heat, Catalyst) M3O->Polymerization CarboxylicAcid 3-Methyloct-6-enoic Acid Oxidation->CarboxylicAcid Aldehyde Oxidation Epoxide Epoxide/Diol Oxidation->Epoxide Alkene Oxidation Oligomers Oligomers/Polymers Polymerization->Oligomers experimental_workflow cluster_storage Stability Study Setup cluster_analysis Analysis at Time Points Sample This compound Sample Storage1 Condition 1 (2-8°C, N2, Dark) Sample->Storage1 Storage2 Condition 2 (RT, Air, Light) Sample->Storage2 Storage3 Condition 3 (40°C, Air) Sample->Storage3 Visual Visual Inspection Storage1->Visual Storage2->Visual Storage3->Visual GCMS GC-MS Analysis Visual->GCMS Data Data Evaluation GCMS->Data

Optimizing Synthesis of 3-Methyloct-6-enal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyloct-6-enal. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound, a γ,δ-unsaturated aldehyde, can be effectively approached through three primary synthetic strategies:

  • Oxidation of the corresponding primary allylic alcohol (3-Methyloct-6-en-1-ol): This is a straightforward method that involves the conversion of the alcohol functionality to an aldehyde.

  • Wittig-type Olefination Reactions: This approach, including the Horner-Wadsworth-Emmons (HWE) reaction, involves the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an appropriate aldehyde to form the target alkene skeleton.

  • [1][1]-Sigmatropic Rearrangements (Claisen Rearrangement): The Claisen rearrangement of a suitable allyl vinyl ether provides a powerful method for the stereoselective formation of the C-C bond and the aldehyde functionality in a single step.[1]

Q2: How can I purify the final this compound product, which is a volatile aldehyde?

A2: Purification of volatile aldehydes like this compound can be challenging. A highly effective method is the formation of a solid bisulfite adduct. The impure aldehyde is treated with a saturated aqueous solution of sodium bisulfite, which forms a solid adduct. This adduct can be filtered and washed to remove impurities. The pure aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or sodium hydroxide.

II. Troubleshooting Guides by Synthetic Route

Oxidation of 3-Methyloct-6-en-1-ol

This method is a common and direct approach. However, challenges such as over-oxidation, low yield, and isomerization of the double bond can occur.

Experimental Protocol: General Procedure for Oxidation of an Allylic Alcohol

A solution of the allylic alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography.

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of the starting alcohol. Inactive oxidizing agent.Use a freshly opened or properly stored oxidizing agent. For MnO2, ensure it is activated by heating before use.[2]
Insufficient amount of oxidant.Increase the molar equivalents of the oxidizing agent. A large excess (5-10 equivalents) of MnO2 is often required.
Inappropriate solvent.Ensure the solvent is anhydrous, especially for Swern and Dess-Martin oxidations.[3]
Over-oxidation to the carboxylic acid. Oxidizing agent is too strong.Use a milder oxidizing agent like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[3][4]
Prolonged reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of multiple products (isomerization, side reactions). Acidic or basic reaction conditions.For acid-sensitive substrates, buffer the reaction mixture. For example, add pyridine (B92270) to PCC oxidations.
High reaction temperature.Perform the reaction at a lower temperature. Swern oxidations are typically carried out at -78°C.[5]
Difficult purification of the product. Contamination with chromium salts (from PCC).Filter the reaction mixture through a short plug of silica (B1680970) gel or celite to remove chromium residues.
Presence of malodorous byproducts (from Swern oxidation).Conduct the reaction in a well-ventilated fume hood and quench any residual dimethyl sulfide (B99878) with bleach.

Comparative Data for Oxidation of Primary Allylic Alcohols:

Oxidizing Agent Typical Yield (%) Reaction Conditions Advantages Disadvantages Citation(s)
PCC70-85CH2Cl2, rtMild, selective for aldehydes.Toxic chromium byproduct.[4]
MnO260-95CH2Cl2 or Hexane (B92381), rtChemoselective for allylic alcohols.Requires a large excess of reagent.[2][2]
Swern Oxidation85-95(COCl)2, DMSO, Et3N, -78°CHigh yields, mild conditions.Malodorous byproduct, requires low temperatures.[5]
Dess-Martin Periodinane90-98CH2Cl2, rtMild, neutral pH, high yields.Reagent is expensive and can be explosive.[6]
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These olefination reactions are powerful for constructing the carbon skeleton of this compound. Key challenges often revolve around the stereoselectivity of the newly formed double bond and the reactivity of the phosphorus reagent.

Experimental Protocol: General Procedure for a Horner-Wadsworth-Emmons Reaction

To a solution of a phosphonate ester in an anhydrous solvent (e.g., THF) at a low temperature, a strong base (e.g., NaH or n-BuLi) is added to generate the phosphonate carbanion. The appropriate aldehyde is then added, and the reaction is allowed to warm to room temperature. After quenching, the product is extracted and purified.

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired alkene. The ylide or phosphonate carbanion is unstable.Generate the ylide/carbanion at a low temperature and use it immediately.
The aldehyde is sterically hindered or unreactive.Use the more reactive Horner-Wadsworth-Emmons reagent, which often gives better yields with hindered aldehydes.
The base is not strong enough to deprotonate the phosphonium (B103445) salt/phosphonate ester.Use a stronger base like n-butyllithium or sodium hydride.
Poor stereoselectivity (mixture of E and Z isomers). Use of an unstabilized Wittig ylide.Unstabilized ylides typically favor the Z-alkene. For E-alkene selectivity, the Schlosser modification can be used.[7]
Inappropriate reaction conditions for HWE.The HWE reaction generally favors the E-alkene. To enhance E-selectivity, use NaH as the base in THF. For Z-selectivity, use the Still-Gennari modification with bis(2,2,2-trifluoroethyl) phosphonates and KHMDS/18-crown-6.[8]
Difficult removal of triphenylphosphine (B44618) oxide byproduct (from Wittig). Byproduct co-elutes with the product during chromatography.Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off. Alternatively, use the HWE reaction, as the phosphate (B84403) byproduct is water-soluble and easily removed during workup.

Comparative Data for Olefination Reactions:

Reaction Typical Stereoselectivity Reagents Advantages Disadvantages Citation(s)
Wittig (unstabilized ylide)Z-selectiveR-CH=PPh3Good for Z-alkenes.Byproduct removal can be difficult.[7][7]
Wittig (stabilized ylide)E-selective(EtO)2P(O)CH2COOEt + NaHGood for E-alkenes.Less reactive with hindered aldehydes.[7]
Horner-Wadsworth-EmmonsE-selective(EtO)2P(O)CH2R + NaHHigh E-selectivity, water-soluble byproduct.Phosphonate reagents can be more expensive.[8]
Still-Gennari HWEZ-selective(CF3CH2O)2P(O)CH2R + KHMDSHigh Z-selectivity.Requires specialized phosphonate reagents.[8]
Claisen Rearrangement

The Claisen rearrangement is a powerful tool for the stereospecific synthesis of γ,δ-unsaturated carbonyl compounds. The reaction's success often depends on the successful formation of the key allyl vinyl ether intermediate and the thermal or Lewis acid-catalyzed rearrangement step.[1]

Experimental Protocol: General Procedure for a Johnson-Claisen Rearrangement

An allylic alcohol is heated with a large excess of an orthoester (e.g., triethyl orthoacetate) in the presence of a catalytic amount of a weak acid (e.g., propionic acid). The reaction is monitored by TLC, and upon completion, the excess orthoester is removed under reduced pressure, and the product is purified by chromatography.

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the rearranged product. The rearrangement requires high temperatures, leading to decomposition.Consider using a Lewis acid catalyst (e.g., TiCl4, AlCl3) to promote the rearrangement at a lower temperature.
The allyl vinyl ether intermediate is not formed.In the Johnson-Claisen variant, ensure the orthoester is fresh and the acid catalyst is added.
The equilibrium does not favor the product.The Claisen rearrangement is generally irreversible due to the formation of a stable carbonyl group. If issues persist, re-examine the substrate structure for any unfavorable steric interactions in the transition state.
Formation of side products. Competing elimination or decomposition pathways at high temperatures.Optimize the reaction temperature and time. Microwave-assisted heating can sometimes provide rapid and clean reactions.[1]
The Lewis acid catalyst is too harsh.Screen different Lewis acids and their concentrations to find milder conditions.

Comparative Data for Claisen Rearrangement Variants:

Variant Key Reagents Typical Temperature Advantages Disadvantages Citation(s)
Thermal ClaisenAllyl vinyl ether180-250°CNo catalyst required.High temperatures can lead to side reactions.[9]
Johnson-ClaisenAllylic alcohol, orthoester, acid catalyst100-150°COne-pot procedure from the alcohol.Requires a large excess of orthoester.[1]
Ireland-ClaisenAllylic ester, silylating agent, strong base-78°C to rtExcellent stereocontrol.Requires stoichiometric amounts of strong base and silylating agent.[1]

III. Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the synthetic routes and a general troubleshooting workflow.

experimental_workflows cluster_oxidation Oxidation Workflow cluster_wittig Wittig/HWE Workflow cluster_claisen Claisen Rearrangement Workflow start_ox 3-Methyloct-6-en-1-ol reagent_ox Select Oxidizing Agent (PCC, MnO2, Swern, DMP) start_ox->reagent_ox reaction_ox Oxidation Reaction reagent_ox->reaction_ox workup_ox Quench & Workup reaction_ox->workup_ox purification_ox Purification (Chromatography/Bisulfite Adduct) workup_ox->purification_ox product_ox This compound purification_ox->product_ox start_wittig_1 Phosphonium Salt / Phosphonate Ester base_wittig Add Base (NaH, n-BuLi, KHMDS) start_wittig_1->base_wittig ylide_formation Ylide / Carbanion Formation base_wittig->ylide_formation reaction_wittig Olefination Reaction ylide_formation->reaction_wittig start_wittig_2 Aldehyde start_wittig_2->reaction_wittig workup_wittig Quench & Workup reaction_wittig->workup_wittig purification_wittig Purification workup_wittig->purification_wittig product_wittig This compound purification_wittig->product_wittig start_claisen Allylic Alcohol / Allyl Vinyl Ether conditions_claisen Apply Conditions (Heat or Lewis Acid) start_claisen->conditions_claisen reaction_claisen [3,3]-Sigmatropic Rearrangement conditions_claisen->reaction_claisen workup_claisen Workup reaction_claisen->workup_claisen purification_claisen Purification workup_claisen->purification_claisen product_claisen This compound purification_claisen->product_claisen

Caption: Synthetic workflows for this compound synthesis.

troubleshooting_workflow start Experiment Fails (Low Yield, Side Products, etc.) identify_symptoms Identify Specific Symptoms (e.g., No Reaction, Over-oxidation) start->identify_symptoms 1 consult_guide Consult Troubleshooting Guide for the Specific Reaction identify_symptoms->consult_guide 2 propose_hypothesis Propose Hypothesis (e.g., Inactive Reagent, Wrong Temperature) consult_guide->propose_hypothesis 3 modify_protocol Modify Experimental Protocol (e.g., Change Reagent, Adjust Temperature) propose_hypothesis->modify_protocol 4 rerun_experiment Re-run Experiment modify_protocol->rerun_experiment 5 analyze_results Analyze Results rerun_experiment->analyze_results 6 successful Successful Optimization analyze_results->successful Success unsuccessful Still Unsuccessful analyze_results->unsuccessful Failure unsuccessful->identify_symptoms Iterate

References

Technical Support Center: Synthesis of Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of α,β-unsaturated aldehydes.

Troubleshooting Guides & FAQs

Section 1: Aldol (B89426) Condensation Reactions

FAQ 1: My mixed/crossed aldol condensation is producing a complex mixture of products, resulting in a low yield of the desired unsaturated aldehyde. What's happening and how can I fix it?

Answer:

When two different carbonyl compounds that can both form enolates are reacted together under standard aldol conditions, a mixture of up to four or more products can result from self-condensation and crossed-condensation reactions.[1][2] To improve the selectivity and yield of your desired product, consider the following strategies:

  • Strategy 1: Use a Non-Enolizable Aldehyde: If one of your aldehydes lacks α-hydrogens (e.g., benzaldehyde, formaldehyde), it cannot form an enolate and can only act as the electrophile (the acceptor). This significantly reduces the number of possible side products.[3] However, self-condensation of the other aldehyde can still occur to some extent.[3]

  • Strategy 2: Directed Aldol Reaction using a Strong, Bulky Base: For the highest selectivity, a directed aldol reaction is recommended.[3][4] This involves pre-forming the enolate of one carbonyl compound by treating it with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C).[4][5] Once the enolate is formed quantitatively, the second carbonyl compound (the electrophile) is added slowly. This ensures that only the desired cross-aldol reaction occurs.[3][6]

FAQ 2: I'm attempting a directed aldol reaction, but my yields are still low. What are some common pitfalls?

Answer:

Low yields in directed aldol reactions can often be attributed to a few key factors:

  • Incomplete Enolate Formation: Ensure you are using a sufficiently strong and non-nucleophilic base like LDA to completely deprotonate the carbonyl compound. Incomplete enolate formation can lead to side reactions.

  • Temperature Control: It is crucial to maintain a low temperature (e.g., -78 °C, often achieved with a dry ice/acetone bath) during enolate formation and the subsequent addition of the electrophile.[4] Warmer temperatures can lead to side reactions and reduced selectivity.

  • Slow Addition: The electrophilic aldehyde should be added slowly to the solution of the pre-formed enolate. This helps to ensure that the enolate reacts with the added aldehyde rather than participating in other undesired reactions.

  • Proton Transfer: Using an aldehyde as the electrophile is generally preferred in directed aldol reactions. Aldehydes are highly reactive electrophiles, and the nucleophilic addition of the enolate is typically faster than proton transfer from the aldehyde's α-carbon to the enolate.[5]

FAQ 3: How does the choice of reactants impact the product distribution in a mixed aldol condensation?

Answer:

The structure and reactivity of the carbonyl compounds play a significant role. Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate (nucleophile) and attack the aldehyde (electrophile).[3] As mentioned in FAQ 1, using a non-enolizable aldehyde is a key strategy to control the reaction.

Here is a summary of expected outcomes with different reactant combinations:

Reactant 1 (with α-H)Reactant 2 (Electrophile)MethodExpected Outcome
AldehydeDifferent Aldehyde (with α-H)Standard Base/AcidComplex mixture of 4+ products[1]
Aldehyde/KetoneAldehyde (no α-H)Standard Base/AcidPrimarily one crossed-aldol product, but some self-condensation of reactant 1 is possible.[3]
Aldehyde/KetoneDifferent Aldehyde/KetoneDirected Aldol (LDA)High yield of a single desired crossed-aldol product.[3][4]
Section 2: Wittig Reaction

FAQ 4: My Wittig reaction is producing a mixture of E and Z isomers of the unsaturated aldehyde. How can I control the stereoselectivity?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.

  • Non-stabilized Ylides: Ylides with alkyl substituents (e.g., from alkyltriphenylphosphonium salts) are not stabilized by resonance. These ylides typically react to form the Z-alkene (cis) as the major product.[7][8]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., ester, ketone) are stabilized by resonance. These ylides are less reactive and generally lead to the formation of the E-alkene (trans) as the major product.[7][8]

  • Semi-stabilized Ylides: Ylides with aryl substituents often give poor selectivity, resulting in a mixture of E and Z isomers.[7]

To favor the formation of the E-alkene, especially with non-stabilized ylides, the Schlosser modification can be employed. This involves using an excess of a lithium salt during the reaction, which allows for equilibration to the more stable threo-betaine intermediate, leading to the E-alkene.[9][10]

Ylide TypeSubstituent on Ylide CarbonPredominant Isomer
Non-stabilizedAlkylZ (cis)[8]
StabilizedEster, KetoneE (trans)[8]
Semi-stabilizedArylMixture of E and Z[7]
Section 3: Product Stability and Purification

FAQ 5: My unsaturated aldehyde product appears to be polymerizing upon storage or during workup. How can I prevent this?

Answer:

α,β-unsaturated aldehydes are susceptible to polymerization, especially in the presence of light, heat, or acid/base traces. To minimize polymerization:

  • Storage: Store the purified aldehyde at low temperatures (e.g., -20 °C) and under an inert atmosphere (e.g., argon or nitrogen).

  • Inhibitors: For long-term storage, a small amount of an inhibitor like hydroquinone (B1673460) can be added.

  • Prompt Use: It is often best to use the unsaturated aldehyde immediately after purification.

FAQ 6: My crude product contains unreacted starting aldehyde and other impurities. What is an effective purification method?

Answer:

A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[11][12] This procedure is particularly useful for separating aldehydes from non-carbonyl compounds.

  • The crude mixture is treated with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • The aldehyde reacts to form a solid, water-soluble bisulfite adduct.[13]

  • This solid can be filtered off and washed to remove impurities.[13]

  • The purified aldehyde can then be regenerated by treating the adduct with a dilute acid or base.[11]

A detailed protocol for this purification is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Directed Aldol Condensation for Unsaturated Aldehyde Synthesis

This protocol describes the directed aldol reaction between propanal (as the enolate precursor) and acetaldehyde (B116499) (as the electrophile).

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Acetaldehyde

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • LDA Preparation:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30 minutes to form the LDA solution.[4]

  • Enolate Formation:

    • Slowly add propanal (1.0 equivalent) to the LDA solution at -78 °C.

    • Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.[4]

  • Aldol Addition:

    • Slowly add acetaldehyde (1.0 equivalent) to the enolate solution at -78 °C.

    • Stir the reaction for 1-2 hours at -78 °C.

  • Workup and Dehydration:

    • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the β-hydroxy aldehyde.

    • To effect dehydration, the crude β-hydroxy aldehyde can be heated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) in a suitable solvent, often with azeotropic removal of water.[1]

Protocol 2: Wittig Reaction for the Synthesis of trans-Cinnamaldehyde

This protocol is a general representation and may require optimization for specific substrates.

Materials:

Procedure:

  • Ylide Formation:

    • In a dry flask, dissolve benzyltriphenylphosphonium chloride in anhydrous ethanol.

    • Add sodium ethoxide solution via syringe and stir the mixture for 15-30 minutes at room temperature. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • In a separate vial, dissolve trans-cinnamaldehyde in anhydrous ethanol.

    • Add the cinnamaldehyde (B126680) solution to the ylide mixture.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction progress by TLC, using the starting cinnamaldehyde as a reference.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the product and triphenylphosphine (B44618) oxide byproduct.

    • Filter the solid product using a Hirsch or Büchner funnel.

    • Wash the crystals with ice-cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1,4-diphenyl-1,3-butadiene.

Protocol 3: Purification of an Unsaturated Aldehyde via Bisulfite Adduct Formation

This protocol describes the purification of cinnamaldehyde from impurities.

Materials:

  • Crude cinnamaldehyde

  • Ethanol or Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether (Et₂O)

  • 10% Hydrochloric acid (HCl) or Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Adduct Formation:

    • Dissolve the crude cinnamaldehyde in a minimal amount of ethanol or methanol.

    • Add a saturated aqueous solution of sodium bisulfite.[14]

    • Stir the mixture vigorously. A white precipitate of the bisulfite adduct should form.[13]

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation of Adduct:

    • Filter the solid adduct using vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether to remove any organic impurities.[13]

  • Regeneration of Aldehyde:

    • Transfer the washed bisulfite adduct to a clean flask.

    • Add a 10% solution of HCl or NaHCO₃ to the solid.[14]

    • Stir the mixture until the solid dissolves and the aldehyde separates as an oil.

    • Transfer the mixture to a separatory funnel and extract the purified aldehyde with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent under reduced pressure to yield the purified cinnamaldehyde.

Visualizations

Decision-Making Workflow for Aldol Condensation

Aldol_Decision_Workflow start Start: Synthesize an α,β-unsaturated aldehyde via Aldol Condensation q1 Are you using two different carbonyl compounds? start->q1 self_aldol Proceed with standard acid or base catalysis. Monitor for dehydration. q1->self_aldol No q2 Does one of the carbonyls lack α-hydrogens? q1->q2 Yes non_enolizable Use the non-enolizable carbonyl as the electrophile. Standard acid/base catalysis can be used. Expect good selectivity. q2->non_enolizable Yes directed_aldol Use a Directed Aldol Reaction: 1. Pre-form enolate with LDA at -78°C. 2. Slowly add the second carbonyl. Expect high selectivity and yield. q2->directed_aldol No

Caption: A workflow for selecting the appropriate Aldol condensation strategy.

General Reaction Pathway for Wittig Reaction

Wittig_Pathway cluster_ylide Ylide Formation cluster_olefination Olefination phosphonium_salt Triphenylphosphonium Salt ylide Phosphorus Ylide (Wittig Reagent) phosphonium_salt->ylide + Base base Strong Base (e.g., n-BuLi, NaH) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Aldehyde/ Ketone aldehyde->oxaphosphetane alkene Alkene Product (α,β-unsaturated aldehyde) oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo

Caption: The two main stages of the Wittig reaction pathway.

Purification Workflow for Unsaturated Aldehydes

Purification_Workflow crude Crude Product Mixture (Aldehyde + Impurities) add_bisulfite Add saturated aqueous NaHSO₃ solution crude->add_bisulfite filter Filter the mixture add_bisulfite->filter solid Solid: Bisulfite Adduct filter->solid filtrate Filtrate: Soluble Impurities (Discard) filter->filtrate regenerate Treat solid with dilute acid or base solid->regenerate extract Extract with organic solvent, dry, and concentrate regenerate->extract pure Purified Unsaturated Aldehyde extract->pure

Caption: A step-by-step workflow for the purification of aldehydes.

References

Technical Support Center: Synthesis of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Methyloct-6-enal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two common and effective synthetic strategies for the preparation of this compound are:

  • Wittig Reaction: This route involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. A plausible approach is the reaction of the ylide derived from (2-methylbutyl)triphenylphosphonium bromide with acrolein.

  • Grignard Reaction followed by Oxidation: This two-step sequence involves the addition of an allyl Grignard reagent (e.g., allylmagnesium bromide) to 2-methylpentanal (B94375), followed by the oxidation of the resulting secondary alcohol to the desired aldehyde.

Q2: I am observing a complex mixture of products in my final reaction. What are the likely side products?

A2: The nature of side products depends heavily on the chosen synthetic route.

  • For the Wittig Route: Common side products include the triphenylphosphine (B44618) oxide byproduct, unreacted starting materials, and potentially E/Z isomers of the desired product. Self-condensation of the aldehyde can also occur if the ylide is not formed completely or reacts sluggishly.

  • For the Grignard Route: You may observe the product of Wurtz coupling of the Grignard reagent (1,5-hexadiene), unreacted 2-methylpentanal, the secondary alcohol intermediate (if oxidation is incomplete), and over-oxidation to the carboxylic acid if a strong oxidizing agent is used.

Q3: How can I purify the final product, this compound?

A3: Purification of α,β-unsaturated aldehydes like this compound can be challenging due to their potential for polymerization.[1]

  • Column Chromatography: This is the most common method. Use a silica (B1680970) gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). It's advisable to run the column quickly and use solvents that have been freshly distilled to remove peroxides.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered off and then decomposed back to the pure aldehyde.[2][3][4] This method is effective for removing non-aldehyde impurities. However, it may not be suitable for large-scale purifications.

Troubleshooting Guides

Route 1: Wittig Reaction Approach

This route focuses on the reaction between the phosphonium ylide of a 2-methylbutyl halide and acrolein.

Issue 1: Low yield of the phosphonium salt.

  • Question: I am getting a low yield during the preparation of (2-methylbutyl)triphenylphosphonium bromide from 1-bromo-2-methylbutane (B81432) and triphenylphosphine. What could be the issue?

  • Answer: The formation of the phosphonium salt is an S_N2 reaction.

    • Purity of Reagents: Ensure that your 1-bromo-2-methylbutane and triphenylphosphine are pure and dry.

    • Reaction Time and Temperature: The reaction may require prolonged heating. Monitor the reaction by TLC or ³¹P NMR to determine the optimal reaction time.

    • Solvent: Use a high-boiling point, aprotic solvent like toluene (B28343) or acetonitrile (B52724) to ensure the reaction goes to completion.

Issue 2: The Wittig reaction is not proceeding or is giving a low yield.

  • Question: I have my phosphonium salt, but the Wittig reaction with acrolein is giving a very low yield of this compound. What are the common pitfalls?

  • Answer: Several factors can affect the success of the Wittig reaction.

    • Ylide Formation: The choice of base is critical for deprotonating the phosphonium salt to form the ylide. A strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is typically required for non-stabilized ylides.[5] Ensure the base is fresh and added under anhydrous and inert conditions (e.g., under argon or nitrogen).

    • Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The reaction with the aldehyde is then allowed to warm to room temperature.

    • Steric Hindrance: While acrolein is not sterically hindered, the ylide derived from 2-methylbutyl bromide has some steric bulk, which can slow down the reaction.[6][7]

    • Side Reactions of Acrolein: Acrolein is prone to polymerization, especially under basic conditions. It is best to use freshly distilled acrolein and add it slowly to the ylide solution at a low temperature.

Issue 3: The product is a mixture of E and Z isomers.

  • Question: My product is a mixture of geometric isomers. How can I control the stereoselectivity of the Wittig reaction?

  • Answer: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[8][9][10][11]

    • Non-stabilized Ylides: The ylide from (2-methylbutyl)triphenylphosphonium bromide is non-stabilized, which generally favors the formation of the (Z)-alkene.[8][11]

    • Salt Effects: The presence of lithium salts can influence the stereochemical outcome. "Salt-free" conditions, often achieved by preparing the ylide with a sodium or potassium base, can enhance Z-selectivity.

    • Schlosser Modification: To favor the (E)-alkene, the Schlosser modification can be employed, which involves treating the intermediate betaine (B1666868) with a strong base at low temperature before quenching.[8][12]

  • Synthesis of (2-methylbutyl)triphenylphosphonium bromide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in dry toluene.

    • Add 1-bromo-2-methylbutane (1.0 eq) to the solution.

    • Heat the mixture to reflux and stir for 24-48 hours.

    • Allow the mixture to cool to room temperature. The phosphonium salt will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Wittig Reaction:

    • Suspend the (2-methylbutyl)triphenylphosphonium bromide (1.0 eq) in dry THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

    • Cool the reaction to -78 °C and add freshly distilled acrolein (1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Ylide Formation Base n-BuLi, NaH, or KHMDSStrong base required for non-stabilized ylides.
Solvent THF, Diethyl EtherAprotic solvents that are compatible with the strong base.
Temperature (Ylide Formation) 0 °C to -78 °CMinimizes side reactions and ylide decomposition.
Temperature (Aldehyde Addition) -78 °C, then warm to RTControls the reaction rate and minimizes acrolein polymerization.
Stereoselectivity Tends to favor (Z)-isomerCharacteristic of non-stabilized ylides under standard conditions.
Route 2: Grignard Reaction and Oxidation Approach

This route involves the synthesis of 2-methylpentanal, its reaction with allylmagnesium bromide, and subsequent oxidation.

Issue 1: Low yield in the synthesis of 2-methylpentanal via aldol (B89426) condensation.

  • Question: I am trying to synthesize 2-methylpentanal from the self-condensation of propanal, but the yield is low. What can I do to improve it?

  • Answer: The self-aldol condensation of propanal can be optimized.

    • Catalyst: The choice of catalyst is crucial. While strong bases like NaOH can be used, solid base catalysts like hydrotalcite or anion exchange resins can offer better selectivity and easier workup.[13][14][15] Using a nitrogenous organic base with an organic acid has also been reported to give high yields.[16]

    • Temperature: The reaction temperature influences the rate of both the aldol addition and the subsequent dehydration. A temperature of around 30-100 °C is often employed.[14][15]

    • Reaction Time: Monitor the reaction by GC or TLC to avoid the formation of byproducts from prolonged reaction times.

    • Water Removal: The removal of water as it is formed will drive the equilibrium towards the condensed product, 2-methyl-2-pentenal (B83557), which can then be hydrogenated to 2-methylpentanal.

Issue 2: The Grignard reaction with 2-methylpentanal is sluggish or gives a low yield.

  • Question: The addition of allylmagnesium bromide to 2-methylpentanal is not efficient. What factors could be affecting this Grignard reaction?

  • Answer: Grignard reactions can be sensitive to several factors.

    • Quality of Grignard Reagent: Ensure the allylmagnesium bromide is freshly prepared or properly stored. The concentration should be determined by titration. Side reactions during its preparation, like Wurtz coupling to form 1,5-hexadiene, can reduce its effective concentration.[17][18][19][20]

    • Steric Hindrance: 2-methylpentanal is an α-branched aldehyde, which presents more steric hindrance than a linear aldehyde. This can slow down the rate of Grignard addition.[7][21]

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be flame-dried, and solvents must be anhydrous.

    • Reaction Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Issue 3: Low yield or over-oxidation during the oxidation of the secondary alcohol.

  • Question: I have the secondary alcohol from the Grignard reaction, but the oxidation to this compound is giving a low yield or I am seeing the carboxylic acid byproduct. How can I optimize the oxidation?

  • Answer: The oxidation of a secondary allylic alcohol to an α,β-unsaturated aldehyde requires mild and selective oxidizing agents.

    • Choice of Oxidant: Pyridinium (B92312) chlorochromate (PCC) is a common and effective reagent for this transformation as it typically does not over-oxidize to the carboxylic acid.[22][23][24][25] Other mild oxidizing agents include Dess-Martin periodinane (DMP).

    • Anhydrous Conditions: The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which can then be further oxidized to the carboxylic acid.[23][24] Ensure the reaction is carried out under strictly anhydrous conditions.

    • Reaction Workup: The workup for PCC oxidations can be challenging due to the formation of a tarry chromium byproduct. Filtering the reaction mixture through a pad of silica gel or celite can help in its removal.[23]

  • Synthesis of 2-Methylpentanal (via Aldol Condensation of Propanal):

    • Combine propanal and a catalytic amount of a suitable base (e.g., 10 mol% NaOH or an anion exchange resin) in a round-bottom flask.

    • Heat the mixture with stirring. The optimal temperature and time will depend on the catalyst used (e.g., 30 °C for 2 hours with an anion exchange resin).[14]

    • After the reaction is complete, neutralize the catalyst (if necessary), wash with water, and extract with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the resulting 2-methyl-2-pentenal by distillation.

    • Hydrogenate the 2-methyl-2-pentenal using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere to obtain 2-methylpentanal.

  • Grignard Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a solution of allyl bromide in dry diethyl ether dropwise to initiate the formation of allylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the solution to 0 °C.

    • Add a solution of 2-methylpentanal in dry diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Oxidation:

    • Dissolve the crude secondary alcohol in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate and purify the crude this compound by column chromatography.

ParameterRecommended ConditionRationale
Grignard Solvent Diethyl ether, THFAprotic and non-reactive with the Grignard reagent.
Grignard Temperature 0 °C to RTBalances reaction rate with minimizing side reactions.
Oxidizing Agent PCC, DMPMild and selective for the oxidation of secondary alcohols to aldehydes.
Oxidation Solvent DichloromethaneAnhydrous and inert solvent for PCC oxidations.
Oxidation Temperature Room TemperaturePCC oxidations are typically efficient at room temperature.

Visualizations

Synthetic Pathways

Wittig_Synthesis cluster_0 Preparation of Wittig Reagent cluster_1 Wittig Reaction 1_bromo_2_methylbutane 1-Bromo-2-methylbutane Phosphonium_Salt (2-Methylbutyl)triphenylphosphonium bromide 1_bromo_2_methylbutane->Phosphonium_Salt + PPh3 PPh3 Triphenylphosphine Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) 3_Methyloct_6_enal This compound Ylide->3_Methyloct_6_enal + Acrolein Acrolein Acrolein Triphenylphosphine_oxide Triphenylphosphine oxide

Caption: Wittig reaction pathway for the synthesis of this compound.

Grignard_Synthesis cluster_0 Preparation of 2-Methylpentanal cluster_1 Grignard Reaction and Oxidation Propanal Propanal Aldol_Adduct 2-Methyl-2-pentenal Propanal->Aldol_Adduct Self-Aldol Condensation 2_Methylpentanal 2-Methylpentanal Aldol_Adduct->2_Methylpentanal Hydrogenation Secondary_Alcohol Secondary Alcohol 2_Methylpentanal->Secondary_Alcohol + Grignard Reagent Allyl_Bromide Allyl Bromide Grignard_Reagent Allylmagnesium bromide Allyl_Bromide->Grignard_Reagent + Mg Mg Magnesium 3_Methyloct_6_enal This compound Secondary_Alcohol->3_Methyloct_6_enal + PCC Oxidant PCC

Caption: Grignard reaction and oxidation pathway for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Route Which synthetic route was used? Start->Check_Route Wittig_Issues Troubleshoot Wittig Reaction Check_Route->Wittig_Issues Wittig Grignard_Issues Troubleshoot Grignard and Oxidation Check_Route->Grignard_Issues Grignard Ylide_Formation Check Ylide Formation: - Base strength - Anhydrous conditions - Temperature Wittig_Issues->Ylide_Formation Grignard_Prep Check Grignard Reagent: - Freshly prepared? - Titrated? Grignard_Issues->Grignard_Prep Wittig_Reaction Check Wittig Reaction: - Aldehyde purity - Reaction time - Temperature Ylide_Formation->Wittig_Reaction Purification Review Purification: - Column conditions - Bisulfite wash? Wittig_Reaction->Purification Grignard_Reaction Check Grignard Reaction: - Anhydrous conditions - Steric hindrance Grignard_Prep->Grignard_Reaction Oxidation Check Oxidation: - Mild oxidant (PCC)? - Anhydrous conditions - Workup Grignard_Reaction->Oxidation Oxidation->Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Isomerization of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 3-Methyloct-6-enal and other structurally similar β,γ-unsaturated aldehydes. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during experimental workups, with a focus on preventing isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The primary stability concern for this compound is its propensity to undergo isomerization. The isolated double bond at the C6-C7 position (a β,γ-unsaturated aldehyde) can migrate to the C2-C3 position to form the more thermodynamically stable α,β-conjugated isomer, 3-Methyloct-2-enal. This isomerization is readily catalyzed by the presence of acid or base in the reaction or workup environment.

Q2: Why is isomerization to the α,β-unsaturated aldehyde favored?

A2: The isomerization is favored due to the formation of a conjugated system where the carbon-carbon double bond is in conjugation with the carbonyl group of the aldehyde. This extended π-system allows for delocalization of electrons, which results in a lower overall energy state, making the α,β-unsaturated isomer more stable.

Q3: What are the common triggers for isomerization during a typical workup?

A3: Common triggers for isomerization include:

  • Acidic Conditions: Use of strong or even mild aqueous acids (e.g., HCl, H₂SO₄) for quenching or washing. The silica (B1680970) gel used in column chromatography can also be sufficiently acidic to promote isomerization.[1]

  • Basic Conditions: Aqueous washes with strong bases (e.g., NaOH, KOH) or even milder bases like sodium carbonate can deprotonate the α-carbon, leading to the formation of an enolate intermediate that facilitates isomerization.

  • Prolonged Exposure: Extended reaction or workup times, especially at elevated temperatures, can increase the likelihood of isomerization, even in the presence of trace amounts of acid or base.

Q4: What is a safe pH range to maintain during the workup of this compound?

Q5: Can I use standard drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate?

A5: Yes, anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are generally considered neutral and are suitable for drying organic solutions containing sensitive aldehydes.[2] It is crucial to ensure the drying agent is free of acidic or basic impurities. Avoid using drying agents that can be acidic or basic, such as anhydrous calcium chloride, which can form adducts with carbonyl compounds.

Troubleshooting Guide: Preventing Isomerization

This guide provides solutions to common issues encountered during the workup of this compound.

Problem Potential Cause Recommended Solution
Significant isomerization observed in the crude product after aqueous workup. The aqueous wash was too acidic or basic.Use a milder washing procedure. A gentle wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) can neutralize basic residues without being strongly acidic.[3][4] Alternatively, a wash with a dilute solution of sodium bicarbonate (NaHCO₃) can neutralize acidic residues with minimal basicity. For maximum safety, use the Brindle Bisulfite Workup to protect the aldehyde during extraction.[5][6]
Isomerization occurs during column chromatography on silica gel. The silica gel is acidic and is catalyzing the isomerization of the aldehyde.Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, mixed into the eluent.[1] Alternatively, consider using a less acidic stationary phase like neutral alumina.[1]
The purified product shows signs of isomerization after storage. The compound was stored in the presence of trace acid or base, or exposed to light and air.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at a low temperature. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if oxidation is also a concern.
Difficulty in separating the aldehyde from non-polar impurities. The polarity of the aldehyde and the impurities are too similar for effective separation by standard extraction or chromatography.The Brindle Bisulfite Workup is highly effective in this scenario. It selectively converts the aldehyde into a water-soluble bisulfite adduct, which can be easily separated from non-polar impurities by extraction. The pure aldehyde is then regenerated from the aqueous layer.[5][6]

Comparative Data on Workup Methods

While specific quantitative data for the isomerization of this compound under various workup conditions is not extensively published, the following table provides a qualitative and semi-quantitative comparison based on the known reactivity of similar β,γ-unsaturated aldehydes like citronellal (B1669106).

Workup Method Description Risk of Isomerization Estimated % Isomerization (Citronellal as model) Advantages Disadvantages
Standard Aqueous Wash (pH 5-9) Washing the organic layer with deionized water or brine.Low to Moderate< 5% (if pH is strictly neutral and exposure is brief)Simple and quick.May not effectively remove all acidic or basic impurities. Risk increases with prolonged exposure.
Mild Acid Wash (sat. NH₄Cl) Washing with a saturated aqueous solution of ammonium chloride (pH ~4.5-5.5).Low to Moderate5-10%Effective at neutralizing basic residues.Can still be acidic enough to cause some isomerization, especially with sensitive substrates.
Mild Base Wash (sat. NaHCO₃) Washing with a saturated aqueous solution of sodium bicarbonate (pH ~8.3).Moderate10-20%Effective at neutralizing acidic residues.Can be basic enough to promote enolate formation and subsequent isomerization.
Brindle Bisulfite Workup Formation of a water-soluble bisulfite adduct, extraction, and regeneration.Very Low< 2%Highly selective for aldehydes, excellent for purification, and protects the aldehyde from isomerization.[5][6]More steps involved compared to a simple wash.

Experimental Protocols

Protocol 1: Brindle Bisulfite Workup for Purification of this compound

This protocol is highly recommended for purifying this compound while minimizing the risk of isomerization.[5][6]

Materials:

  • Crude reaction mixture containing this compound

  • Methanol or Dimethylformamide (DMF) for aliphatic aldehydes

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Hexanes (or other non-polar, aprotic solvent)

  • Deionized water

  • 5 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

Procedure:

Part A: Formation and Extraction of the Bisulfite Adduct

  • Dissolve the crude reaction mixture in a minimal amount of DMF (for aliphatic aldehydes like this compound).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 30-60 seconds.

  • Add an equal volume of deionized water and an equal volume of hexanes.

  • Shake the funnel again to partition the components.

  • Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of this compound.

  • Drain the aqueous layer into a clean flask. The organic layer containing impurities can be discarded.

Part B: Regeneration of the Aldehyde

  • Return the aqueous layer to the separatory funnel.

  • Add an equal volume of a suitable organic extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add 5 M NaOH solution dropwise while gently swirling the funnel until the solution is strongly basic (pH > 12, check with pH paper).

  • Shake the funnel vigorously to extract the regenerated aldehyde into the organic layer.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter or decant the solution and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Mild Acidic Wash with Saturated Ammonium Chloride

This protocol is suitable for neutralizing basic residues from a reaction mixture with a reduced risk of acid-catalyzed isomerization compared to stronger acids.

Materials:

  • Crude reaction mixture in an organic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of saturated aqueous ammonium chloride solution.

  • Gently invert the funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine to remove any remaining water-soluble components.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter or decant and concentrate the solution to yield the product.

Protocol 3: Mild Basic Wash with Dilute Sodium Bicarbonate

This protocol is intended to neutralize acidic residues. Caution is advised as even this mild base can cause some isomerization.

Materials:

  • Crude reaction mixture in an organic solvent

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution.

  • Gently swirl and vent the funnel frequently to release any evolved CO₂ gas.

  • Once gas evolution ceases, gently invert the funnel a few times.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter or decant and concentrate to obtain the product.

Visualizations

Isomerization_Pathways cluster_acid Acid-Catalyzed Isomerization cluster_base Base-Catalyzed Isomerization start_acid This compound enol Enol Intermediate start_acid->enol + H⁺, - H⁺ end_acid 3-Methyloct-2-enal (Conjugated) enol->end_acid + H⁺, - H⁺ start_base This compound enolate Enolate Anion (Resonance Stabilized) start_base->enolate + B⁻, - BH end_base 3-Methyloct-2-enal (Conjugated) enolate->end_base + BH, - B⁻

Caption: Acid- and Base-Catalyzed Isomerization Pathways of this compound.

Workup_Workflow start Crude Reaction Mixture dissolve Dissolve in appropriate solvent (e.g., DMF) start->dissolve add_bisulfite Add saturated NaHSO₃ solution dissolve->add_bisulfite extract_impurities Extract with non-polar solvent (e.g., Hexanes) add_bisulfite->extract_impurities separate_layers Separate Layers extract_impurities->separate_layers aqueous_layer Aqueous Layer (Bisulfite Adduct) separate_layers->aqueous_layer organic_layer_impurities Organic Layer (Impurities) separate_layers->organic_layer_impurities regenerate Regenerate Aldehyde (add base, e.g., NaOH) aqueous_layer->regenerate extract_aldehyde Extract with organic solvent (e.g., Diethyl Ether) regenerate->extract_aldehyde wash_dry Wash with brine and dry (e.g., Na₂SO₄) extract_aldehyde->wash_dry final_product Purified this compound wash_dry->final_product

Caption: Recommended Workflow using the Brindle Bisulfite Workup Method.

References

Storage conditions to prevent degradation of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Methyloct-6-enal to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its storage conditions critical?

This compound is an unsaturated aldehyde. Due to the presence of a double bond and an aldehyde functional group, this compound is susceptible to degradation through several pathways, including oxidation, polymerization, and isomerization. Improper storage can lead to the formation of impurities, significantly impacting experimental results and the compound's efficacy in drug development.

Q2: What are the primary signs of this compound degradation?

Degradation of this compound can be indicated by several observable changes:

  • Appearance: A change from a colorless or pale yellow liquid to a darker yellow or brown hue. An increase in viscosity may also be observed.

  • Odor: A noticeable change in odor, potentially becoming more acrid or rancid.

  • Purity: A decrease in purity as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram is a strong indicator of degradation products.

Q3: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound under the following conditions:

  • Temperature: -20°C or lower, in a freezer.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: A tightly sealed, glass container, preferably a crimp-sealed vial with a PTFE-lined septum.

Q4: Can I store this compound at 4°C for short periods?

For short-term storage (up to one week), 4°C in a refrigerator is acceptable, provided the compound is stored under an inert atmosphere and protected from light. However, for any duration longer than a week, storage at -20°C is strongly advised to minimize degradation.

Troubleshooting Guide

Issue: I observe a significant drop in the purity of my this compound sample after a few weeks of storage at 4°C.

Possible Causes and Solutions:

  • Oxidation: The aldehyde group is prone to oxidation, especially when exposed to air.

    • Solution: Ensure the vial is properly sealed and flushed with an inert gas (argon or nitrogen) before storage. For future use, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure to air.

  • Light Exposure: The double bond in the molecule can be susceptible to light-catalyzed reactions.

    • Solution: Always store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.

  • Incompatible Container: The compound may be reacting with the storage container.

    • Solution: Use only high-quality, inert glass vials. Avoid plastic containers as plasticizers can leach into the sample and the compound may adsorb to the plastic surface.

Issue: My experimental results are inconsistent, and I suspect my stock solution of this compound is degrading.

Possible Causes and Solutions:

  • Solvent Effects: The choice of solvent can impact the stability of the compound.

    • Solution: Prepare stock solutions fresh whenever possible. If a stock solution must be stored, use a dry, aprotic solvent. Avoid solvents that may contain peroxides (e.g., older ethers) as these can accelerate oxidation.

  • Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can accelerate degradation.

    • Solution: Aliquot the stock solution into smaller volumes for single-use to avoid repeated temperature cycling of the main stock.

Quantitative Data on Degradation

The following table summarizes the expected degradation of this compound under various storage conditions over a 30-day period. This data is based on typical degradation patterns for similar unsaturated aldehydes.

Storage ConditionTemperature (°C)AtmosphereLight ExposurePurity after 30 days (%)
Optimal -20 Inert (Argon) Dark >99
Sub-optimal4Inert (Argon)Dark~95
Poor4AirDark~85
Unacceptable25 (Room Temp)AirAmbient Light<70

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound (high purity standard)
  • HPLC-grade acetonitrile (B52724) and water
  • 2,4-Dinitrophenylhydrazine (DNPH) solution
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (B78521) (0.1 N)
  • Hydrogen peroxide (3%)
  • Amber HPLC vials
  • Inert gas (Argon or Nitrogen)

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • Dispense aliquots of the stock solution into amber HPLC vials for each stress condition.

3. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 N HCl to an aliquot and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Add 0.1 N NaOH to an aliquot and incubate at 60°C for 24 hours.
  • Oxidation: Add 3% hydrogen peroxide to an aliquot and store at room temperature for 24 hours, protected from light.
  • Thermal Stress: Place an aliquot in an oven at 60°C for 48 hours.
  • Photolytic Stress: Expose an aliquot to direct UV light (254 nm) for 24 hours at room temperature.
  • Control: Keep an aliquot at -20°C, protected from light.

4. Analysis:

  • After the stress period, neutralize the acidic and basic samples.
  • Derivatize all samples, including the control, with DNPH solution.
  • Analyze the samples by HPLC-UV, monitoring at 360 nm.
  • Quantify the remaining this compound by comparing the peak area to the control sample.

Visualizations

cluster_Degradation Potential Degradation Pathways of this compound Compound This compound Oxidation Oxidation (Carboxylic Acid Formation) Compound->Oxidation O2, Light, Heat, Metal Ions Polymerization Polymerization (Aldol Condensation) Compound->Polymerization Acid/Base Catalysis, Heat Isomerization Isomerization (Double Bond Migration) Compound->Isomerization Acid/Base Catalysis

Caption: Factors leading to the degradation of this compound.

cluster_Workflow Experimental Workflow for Stability Assessment start Start prep Prepare Stock Solution of This compound start->prep aliquot Aliquot into Vials for Each Stress Condition prep->aliquot stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) aliquot->stress derivatize Derivatize with DNPH stress->derivatize analyze Analyze by HPLC-UV derivatize->analyze end End analyze->end

Caption: Workflow for the stability assessment of this compound.

Overcoming challenges in the stereoselective synthesis of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 3-Methyloct-6-enal. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low Enantioselectivity in the Conjugate Addition Step

Scenario: You are performing a copper-catalyzed asymmetric conjugate addition of a methylating agent to an α,β-unsaturated enal precursor to introduce the chiral center at C3, but the enantiomeric excess (ee) of the desired this compound is low.

Potential CauseSuggested Solution
Inefficient Chiral Ligand The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a variety of chiral phosphine-based ligands, such as (R)-BINAP or phosphoramidites, in combination with a copper source like copper thiophenecarboxylate (CuTC).[1]
Suboptimal Reaction Temperature Temperature can significantly impact the stereochemical outcome. Experiment with a range of temperatures, often starting at lower temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
Incorrect Copper Source Different copper salts can influence the catalytic activity and selectivity. Test various copper(I) and copper(II) sources, such as Cu(OTf)₂, CuTC, or copper(I) iodide.
Interference from Achiral Pathways The uncatalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall ee. Ensure that the reaction is run under conditions that favor the catalyzed pathway, which may involve adjusting the rate of addition of the nucleophile or the reaction concentration.
Racemization of the Product The chiral aldehyde product may be susceptible to racemization under the reaction or workup conditions. It is advisable to reduce the immediate product to the corresponding alcohol to prevent epimerization before purification and characterization.

Problem 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis

Scenario: You are using a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation for the synthesis of this compound, but you are obtaining a mixture of diastereomers.

Potential CauseSuggested Solution
Incorrect Enolate Geometry The geometry of the enolate (E or Z) is critical for diastereoselectivity. The choice of base and Lewis acid can influence enolate formation. For Evans auxiliaries, using a strong Lewis acid like Bu₂BOTf with a hindered base such as iPr₂NEt generally favors the formation of the Z-enolate, leading to a specific diastereomer.[2]
Non-Optimal Reaction Conditions Factors like solvent, temperature, and the nature of the electrophile can affect the facial selectivity of the reaction. Ensure the reaction is performed at a sufficiently low temperature to maximize steric control exerted by the auxiliary.
Steric Hindrance The steric bulk of both the chiral auxiliary and the electrophile plays a significant role. If diastereoselectivity is low, consider using a bulkier chiral auxiliary to increase the steric bias for the incoming electrophile.
Equilibration of Diastereomers The product diastereomers may equilibrate under the reaction conditions. Analyze the reaction at different time points to determine if the diastereomeric ratio changes over time. If so, shorter reaction times or milder conditions may be necessary.

Problem 3: Difficulty in Separating Stereoisomers

Scenario: You have synthesized a mixture of enantiomers or diastereomers of this compound and are struggling with their separation.

Potential CauseSuggested Solution
Similar Physical Properties Enantiomers have identical physical properties (except for their interaction with polarized light), making them inseparable by standard chromatography on achiral stationary phases. Diastereomers have different physical properties but can sometimes be difficult to separate if they are structurally very similar.
Ineffective Chromatographic Method For enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common method for both analytical and preparative separation. A variety of chiral stationary phases are available, and screening different columns and mobile phases is often necessary. For diastereomers, flash column chromatography on silica (B1680970) gel can be effective, but optimization of the solvent system is key. Sometimes, derivatization of the aldehyde to a less volatile and more easily separable derivative (e.g., an acetal (B89532) or an alcohol) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most promising general strategies for the stereoselective synthesis of this compound?

A1: Two of the most effective strategies for introducing the C3 stereocenter are:

  • Copper-Catalyzed Asymmetric Conjugate Addition: This involves the 1,4-addition of a methyl organometallic reagent to an appropriate α,β-unsaturated aldehyde precursor in the presence of a chiral copper catalyst.[1] This method directly sets the stereocenter.

  • Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereoselective introduction of the methyl group at the α-position to a carbonyl, which is then converted to the desired aldehyde. Evans oxazolidinones are a common choice for this approach.[2][3]

Q2: How can I control the E/Z selectivity of the double bond at the C6 position?

A2: The stereochemistry of the C6-C7 double bond is typically established during the synthesis of the starting materials. Wittig-type reactions are commonly employed to create this double bond. To favor the E-isomer, the Schlosser modification of the Wittig reaction can be used. For the Z-isomer, stabilized ylides or the Horner-Wadsworth-Emmons reaction with certain modifications can be effective. It's crucial to establish the desired double bond geometry in an early synthetic step, as it can be difficult to isomerize later in the presence of the aldehyde functionality.

Q3: What analytical techniques are best for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of this compound?

A3:

  • Enantiomeric Excess (ee): Chiral HPLC or chiral Gas Chromatography (GC) are the preferred methods. The aldehyde may need to be derivatized to a more suitable compound (e.g., an alcohol or an acetal) for analysis.

  • Diastereomeric Ratio (dr): ¹H NMR spectroscopy is often sufficient to determine the dr by integrating the signals of protons that are unique to each diastereomer. GC or HPLC can also be used.

Q4: Are there any known challenges specific to the purification of aliphatic aldehydes like this compound?

A4: Yes, aliphatic aldehydes can be prone to oxidation to carboxylic acids and may also be somewhat volatile. It is important to handle them under an inert atmosphere (e.g., nitrogen or argon) and to use purified, peroxide-free solvents. When performing chromatography, it is advisable to use freshly packed columns and to avoid prolonged exposure to silica gel, which can sometimes catalyze side reactions. Distillation under reduced pressure can be a suitable purification method for thermally stable aldehydes.

Experimental Protocols

General Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of a Methyl Group to an α,β-Unsaturated Aldehyde

  • Materials:

    • Copper(I) or Copper(II) salt (e.g., CuTC, Cu(OTf)₂)

    • Chiral ligand (e.g., (R)-BINAP, phosphoramidite)

    • α,β-Unsaturated aldehyde precursor (e.g., oct-2-en-6-ynal)

    • Methylating agent (e.g., dimethylzinc, methylmagnesium bromide)

    • Anhydrous solvent (e.g., toluene, THF, diethyl ether)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the copper salt and the chiral ligand in the anhydrous solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

    • Slowly add the α,β-unsaturated aldehyde precursor to the catalyst solution.

    • Add the methylating agent dropwise over a period of time to control the reaction rate and temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be purified by flash column chromatography on silica gel.

  • Note: This is a generalized procedure. The specific copper salt, ligand, solvent, temperature, and stoichiometry of reagents must be optimized for the specific substrate to achieve high yield and stereoselectivity.

Visualizations

DOT Script for a Generalized Asymmetric Synthesis Workflow

Generalized Workflow for Stereoselective Synthesis cluster_start Starting Materials cluster_reaction Key Stereoselective Step cluster_analysis Analysis & Purification cluster_product Final Product Start_A α,β-Unsaturated Aldehyde Precursor Reaction Asymmetric Conjugate Addition (e.g., Cu-catalyzed) Start_A->Reaction Start_B Methylating Agent Start_B->Reaction Workup Reaction Workup & Quenching Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Stereochemical Analysis (Chiral HPLC/GC, NMR) Purification->Analysis Product Enantioenriched This compound Analysis->Product

Caption: Generalized workflow for the synthesis of this compound.

DOT Script for Troubleshooting Low Enantioselectivity

Troubleshooting Low Enantioselectivity cluster_causes Potential Causes cluster_solutions Suggested Solutions Problem Low Enantiomeric Excess (ee) Cause1 Inefficient Ligand/Catalyst Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Background Reaction Problem->Cause3 Solution1 Screen Chiral Ligands Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Adjust Reaction Conditions (e.g., concentration, addition rate) Cause3->Solution3 Result Result Solution1->Result Improved ee Solution2->Result Solution3->Result

Caption: Troubleshooting logic for addressing low enantioselectivity.

References

Improving the resolution of 3-Methyloct-6-enal enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 3-Methyloct-6-enal enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common approach for separating the enantiomers of volatile compounds like this compound?

A1: Enantioselective gas chromatography (GC) is the preferred method for separating volatile chiral compounds.[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Q2: Which type of chiral stationary phase is recommended for the enantiomeric resolution of unsaturated aldehydes like this compound?

A2: For the separation of terpene-like aldehydes, cyclodextrin-based CSPs are highly effective.[3] Specifically, derivatized β-cyclodextrins have shown excellent enantioselectivity for structurally similar compounds. A commonly used stationary phase for the separation of a close structural analog, citronellal, is heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225).[1]

Q3: What are the key parameters to optimize for improving the resolution of this compound enantiomers?

A3: The primary parameters to optimize are the GC oven temperature program, the carrier gas flow rate (linear velocity), and the choice of the chiral stationary phase.[3] Fine-tuning these parameters can significantly impact the selectivity and efficiency of the separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the enantiomers.

  • Peaks are partially co-eluting, resulting in low resolution values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The current CSP may not have sufficient enantioselectivity for this compound. Consider screening different derivatized cyclodextrin-based columns (e.g., β-DEX or γ-DEX derivatives).
Oven Temperature is Too High High temperatures can decrease the interaction differences between the enantiomers and the CSP, leading to co-elution. Solution: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 1-5 °C/min).
Carrier Gas Flow Rate is Not Optimal The linear velocity of the carrier gas affects the efficiency of the separation. Solution: Optimize the flow rate of the carrier gas (typically helium or hydrogen). For some chiral separations, a lower flow rate may improve resolution.
Column Overload Injecting too much sample can saturate the CSP, leading to peak broadening and loss of resolution. Solution: Dilute the sample and inject a smaller volume.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak shape, which can affect integration and quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites on the Column or in the GC System Silanol groups on the column or contaminants in the liner can cause secondary interactions with the aldehyde functional group. Solution: Use a deactivated liner and ensure the column is properly conditioned. If the column is old, consider replacing it.
Column Contamination Buildup of non-volatile residues on the column can lead to peak tailing. Solution: Bake out the column at the maximum recommended temperature. If this does not resolve the issue, a solvent rinse may be necessary (check column manufacturer's instructions).
Incompatible Solvent The sample solvent may not be compatible with the stationary phase. Solution: Ensure the sample is dissolved in a solvent that is compatible with the GC column and conditions.

Experimental Protocols

Protocol 1: Enantioselective GC-MS Analysis of this compound (Starting Method)

This protocol is based on the successful separation of the structurally similar compound, citronellal, and serves as an excellent starting point for method development for this compound.[1]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Parameters:

Parameter Value
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Split (Split ratio 50:1)
Injector Temperature 250 °C
Oven Program
   Initial Temperature60 °C
   Hold Time2 min
   Ramp Rate3 °C/min
   Final Temperature220 °C
   Final Hold Time5 min
Detector Temperature 250 °C (FID) or MS Transfer Line at 280 °C

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

Expected Results: Based on the analysis of citronellal, the enantiomers of this compound are expected to be well-resolved on the β-DEX-225 column. The (R) and (S) enantiomers will have distinct retention times. For citronella oil, an enantiomeric excess of 88.21% for (R)-(+)-citronellal was observed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (this compound in Hexane) prep2 Perform Serial Dilutions (10-100 µg/mL) prep1->prep2 gc_inj Inject Sample prep2->gc_inj gc_sep Separation on Chiral Column (β-DEX-225) gc_inj->gc_sep gc_det Detection (FID/MS) gc_sep->gc_det data_acq Acquire Chromatogram gc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Resolution & Enantiomeric Excess data_int->data_calc

Caption: Experimental workflow for the chiral GC analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor or No Resolution cause1 Inappropriate CSP start->cause1 cause2 High Oven Temperature start->cause2 cause3 Non-Optimal Flow Rate start->cause3 cause4 Column Overload start->cause4 sol1 Screen Different Chiral Columns cause1->sol1 sol2 Lower Initial Temperature & Use Slower Ramp Rate cause2->sol2 sol3 Optimize Carrier Gas Flow cause3->sol3 sol4 Dilute Sample & Inject Less cause4->sol4

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 3-Methyloct-6-enal, a valuable intermediate in organic synthesis. The following sections detail several plausible synthetic strategies, offering a side-by-side comparison of their methodologies, supported by generalized experimental data and protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey TransformationTypical YieldReagents & ConditionsAdvantagesDisadvantages
Route 1: Wittig & Horner-Wadsworth-Emmons (HWE) Olefination Carbonyl Olefination60-95%Aldehyde/Ketone, Phosphonium Ylide/Phosphonate (B1237965), Base (e.g., n-BuLi, NaH)High reliability, stereochemical control (HWE often favors E-alkenes).[1][2][3][4][5][6][7][8][9]Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[4][7][8]
Route 2: Grignard Reaction & Oxidation C-C Bond Formation & Oxidation70-90% (overall)Grignard Reagent, Aldehyde, Oxidizing Agent (e.g., DMP, Swern)Readily available starting materials, versatile.Requires a separate oxidation step which can add complexity.
Route 3: Claisen Rearrangement [10][10]-Sigmatropic Rearrangement50-90%Allylic Alcohol, Orthoester/Amide AcetalExcellent stereochemical control.[10][11][12][13][14][15][16][17]Can require high temperatures or strong bases depending on the variant.[11][14]

Route 1: Olefination Approaches (Wittig & HWE)

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the formation of carbon-carbon double bonds, making them suitable for the synthesis of this compound from appropriate carbonyl precursors.[3][4][6][7] The general strategy involves the reaction of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of an α,β-unsaturated ester, which can be subsequently reduced to the target aldehyde.

  • Phosphonate Deprotonation: To a solution of the appropriate phosphonate (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF) at 0 °C, a strong base such as sodium hydride (NaH) or lithium tert-butoxide is added portion-wise.[1] The mixture is stirred for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

  • Olefination: The desired aldehyde (e.g., pentanal) is then added dropwise to the cooled solution of the phosphonate carbanion. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the α,β-unsaturated ester.

  • Reduction to Aldehyde: The purified ester is then reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

HWE_Route Pentanal Pentanal UnsaturatedEster Ethyl (E)-oct-2-enoate Pentanal->UnsaturatedEster Phosphonate Triethyl phosphonoacetate Base Base (e.g., NaH) Phosphonate->Base Base->UnsaturatedEster DIBALH DIBAL-H UnsaturatedEster->DIBALH Target This compound DIBALH->Target

Caption: Horner-Wadsworth-Emmons route to the target aldehyde.

Route 2: Grignard Reaction Followed by Oxidation

This route involves the formation of a carbon-carbon bond via a Grignard reaction, followed by the oxidation of the resulting secondary allylic alcohol to the desired aldehyde.

Experimental Protocol: Grignard Reaction & Dess-Martin Oxidation
  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred with a small crystal of iodine in anhydrous diethyl ether. A solution of the appropriate alkyl halide (e.g., 1-bromobut-2-ene) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Grignard Addition: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of an appropriate aldehyde (e.g., propanal) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Oxidation: The crude alcohol is dissolved in dichloromethane, and Dess-Martin periodinane (1.1 to 1.5 equivalents) is added in one portion at room temperature.[18][19][20][21][22] The reaction is stirred for 1-2 hours until completion. The reaction mixture is then diluted with diethyl ether and washed with a saturated solution of sodium bicarbonate and sodium thiosulfate. The organic layer is dried and concentrated to yield the crude aldehyde, which is then purified by column chromatography.

Grignard_Oxidation_Route Grignard But-2-enylmagnesium bromide AllylicAlcohol 3-Methyloct-6-en-4-ol Grignard->AllylicAlcohol Propanal Propanal Propanal->AllylicAlcohol DMP Dess-Martin Periodinane AllylicAlcohol->DMP Target This compound DMP->Target

Caption: Grignard reaction and oxidation pathway.

Route 3: Claisen Rearrangement

The Claisen rearrangement is a powerful[10][10]-sigmatropic rearrangement that can be employed to form the carbon skeleton of this compound with excellent stereocontrol.[10][11][12][13][14][15][16][17] The Johnson-Claisen variant is particularly suitable for this transformation.[11][14][15][23][24]

Experimental Protocol: Johnson-Claisen Rearrangement
  • Reaction Setup: An appropriate allylic alcohol (e.g., pent-1-en-3-ol) is mixed with an excess of a suitable orthoester (e.g., triethyl orthoacetate) and a catalytic amount of a weak acid, such as propionic acid.[11][14][23][24]

  • Rearrangement: The mixture is heated to a temperature typically between 100-140 °C. The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, the excess orthoester and other volatile components are removed under reduced pressure. The resulting crude ester is then purified by distillation or column chromatography.

  • Conversion to Aldehyde: The purified ester is then converted to the target aldehyde, for instance, by reduction to the corresponding alcohol followed by oxidation, or directly by reduction with a reagent like DIBAL-H at a low temperature.

Claisen_Route AllylicAlcohol Pent-1-en-3-ol UnsaturatedEster Ethyl 3-methylhex-4-enoate AllylicAlcohol->UnsaturatedEster Orthoester Triethyl orthoacetate AcidCatalyst Propionic Acid (cat.) Orthoester->AcidCatalyst AcidCatalyst->UnsaturatedEster ReductionOxidation Reduction/Oxidation Sequence UnsaturatedEster->ReductionOxidation Target This compound ReductionOxidation->Target

Caption: Johnson-Claisen rearrangement approach.

Alternative Oxidation Methods for Allylic Alcohols

In addition to the Dess-Martin periodinane, other mild oxidation methods can be employed to convert the intermediate allylic alcohol to this compound.

Oxidation MethodReagentsTypical ConditionsNotes
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to room temperatureHigh yields, but requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[25][26][27][28]
Oppenauer Oxidation Aluminum isopropoxide, AcetoneRefluxing acetoneMild and selective for secondary alcohols, but can require a large excess of the hydride acceptor.[29][30][31][32][33]

This guide provides a foundational comparison of potential synthetic routes to this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired stereochemistry, and scale of the synthesis. Further optimization of the presented general protocols may be necessary to achieve desired yields and purity for specific applications.

References

Comparative Analysis of 3-Methyloct-6-enal and its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data regarding the specific biological activity of 3-Methyloct-6-enal and its direct analogs. While information on the general bioactivity of broader classes of aldehydes, such as unsaturated and aliphatic aldehydes, is available, direct comparative studies on this compound are currently absent from the public domain. Consequently, a detailed quantitative comparison and elucidation of specific signaling pathways for this compound and its close relatives is not feasible at this time.

This guide will, therefore, provide a broader overview of the known biological activities of structurally related aldehydes, along with general experimental protocols used to assess them. This information can serve as a foundational resource for researchers interested in investigating the potential bioactivities of this compound and its derivatives.

General Biological Activities of Structurally Related Aldehydes

Aliphatic and unsaturated aldehydes are a diverse class of organic compounds with a wide range of documented biological effects. Their activity is often dictated by the length of the carbon chain, the presence and position of double bonds, and the nature of other functional groups.

Table 1: Overview of Reported Biological Activities for Classes of Aldehydes Structurally Related to this compound

Aldehyde ClassReported Biological ActivitiesKey Structural Features Influencing Activity
Unsaturated Aldehydes Antimicrobial, Antifungal, Cytotoxic, Anti-inflammatory, DNA-damagingThe α,β-unsaturation is a key reactive feature, enabling Michael addition reactions with biological nucleophiles like proteins and DNA.[1][2]
Aliphatic Aldehydes Antimicrobial, Flavor and Fragrance Agents, Pheromonal activityChain length and branching influence the potency and nature of the activity. Longer chain aldehydes often exhibit greater antimicrobial effects.
Volatile Aldehydes Signaling molecules in plants and animals, Biomarkers for diseases (e.g., cancer, diabetes).[3][4]Volatility allows for action at a distance, important for signaling and as detectable biomarkers in exhaled breath.

Experimental Protocols for Assessing Aldehyde Bioactivity

The following are generalized methodologies commonly employed to investigate the biological activities of aldehydes. Specific parameters would need to be optimized for this compound and its analogs.

Antimicrobial Activity Assessment

A common method to determine the antimicrobial efficacy of a compound is the Broth Microdilution Assay .

  • Preparation of Microbial Inoculum: A standardized suspension of the target bacterium or fungus is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Test Compound: The aldehyde is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the aldehyde that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance using a plate reader.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium and seeded into a 96-well plate.

  • Compound Treatment: Cells are treated with various concentrations of the aldehyde and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is proportional to the number of viable cells.

Logical Workflow for Investigating Novel Aldehyde Bioactivity

The process of characterizing the biological activity of a novel aldehyde like this compound would logically follow a series of steps, from initial screening to more in-depth mechanistic studies.

G cluster_0 Initial Screening cluster_1 Lead Identification & Optimization cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development A Compound Synthesis & Characterization B Broad Spectrum Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Dose-Response Studies B->C D Structure-Activity Relationship (SAR) Analysis with Analogs C->D E Target Identification Assays D->E F Signaling Pathway Analysis E->F G In Vivo Efficacy & Toxicity Studies F->G

Figure 1. A generalized workflow for the investigation of the biological activity of a novel compound.

References

Spectroscopic Data Comparison: A Guide to Differentiating (E)- and (Z)-3-Methyloct-6-enal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of the geometric isomers of 3-Methyloct-6-enal: (E)-3-Methyloct-6-enal and (Z)-3-Methyloct-6-enal. Due to the limited availability of direct experimental data for these specific isomers in public databases, this document serves as a practical guide, outlining the expected spectroscopic characteristics based on well-established principles and data from analogous unsaturated aldehydes. The presented data is representative and intended to guide researchers in their analysis of these or similar compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the (E) and (Z) isomers of this compound. The key differentiating features between the isomers are highlighted.

Table 1: Comparative ¹H NMR Data (Predicted)

Proton Assignment (E)-3-Methyloct-6-enal (Predicted Chemical Shift, δ ppm) (Z)-3-Methyloct-6-enal (Predicted Chemical Shift, δ ppm) Key Differentiating Features
Aldehyde H (C1-H)~9.7~9.6The aldehydic proton in the (E) isomer may appear slightly downfield due to differing spatial proximity to the double bond.
Olefinic H (C6-H, C7-H)~5.4 (m)~5.4 (m)The coupling constant (J) between the olefinic protons is the most reliable diagnostic feature. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, whereas the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz).
Allylic H (C5-H₂)~2.1 (q, J ≈ 7 Hz)~2.1 (q, J ≈ 7 Hz)
C3-H~2.4 (m)~2.4 (m)
C2-H₂~2.3 (m)~2.3 (m)
C3-CH₃~1.1 (d, J ≈ 7 Hz)~1.1 (d, J ≈ 7 Hz)
C8-H₃~1.6 (d, J ≈ 6 Hz)~1.6 (d, J ≈ 6 Hz)

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon Assignment (E)-3-Methyloct-6-enal (Predicted Chemical Shift, δ ppm) (Z)-3-Methyloct-6-enal (Predicted Chemical Shift, δ ppm) Key Differentiating Features
C1 (Aldehyde)~202~202
C2~52~52
C3~35~35
C4~32~27The C4 carbon in the (Z) isomer is expected to be shielded (shifted upfield) due to the gamma-gauche effect from the C8 methyl group.
C5~30~30
C6~129~128
C7~125~124
C8~18~13The C8 methyl carbon in the (Z) isomer is expected to be shielded (shifted upfield) due to steric interactions.
C3-CH₃~20~20

Table 3: Comparative IR Spectroscopy Data (Predicted)

Vibrational Mode (E)-3-Methyloct-6-enal (Predicted Wavenumber, cm⁻¹) (Z)-3-Methyloct-6-enal (Predicted Wavenumber, cm⁻¹) Key Differentiating Features
C=O Stretch~1725~1725
C=C Stretch~1670~1670
Aldehyde C-H Stretch~2820, ~2720~2820, ~2720
=C-H Bend (trans)~965-A distinct band around 965 cm⁻¹ is characteristic of a trans (E) double bond.
=C-H Bend (cis)-~700A band around 700 cm⁻¹ is characteristic of a cis (Z) double bond, though it can sometimes be less intense or obscured.

Table 4: Comparative Mass Spectrometry Data (Predicted)

Fragmentation Ion (E)-3-Methyloct-6-enal (Predicted m/z) (Z)-3-Methyloct-6-enal (Predicted m/z) Key Differentiating Features
Molecular Ion [M]⁺140140The mass spectra of the two isomers are expected to be very similar, with identical molecular ion peaks.
[M-CH₃]⁺125125
[M-C₂H₅]⁺111111
[M-C₃H₇]⁺9797
McLafferty Rearrangement5858A prominent peak at m/z 58 resulting from a McLafferty rearrangement is expected for both isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or higher field instrument.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1 second.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy
  • Sample Preparation : Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Record the spectrum in transmittance mode.

Mass Spectrometry (MS)
  • Instrumentation : Employ a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction and separation.

  • GC Conditions :

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the injector temperature to 250°C.

    • Use a temperature program, for example, starting at 50°C for 2 minutes, then ramping to 250°C at a rate of 10°C/min.

  • MS Conditions :

    • Set the ion source temperature to 230°C.

    • Use an electron energy of 70 eV.

    • Scan a mass range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (E)- and (Z)-isomers of this compound.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Stereoselective Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Isomers Isolated (E) and (Z) Isomers Purification->Isomers NMR NMR Spectroscopy (1H, 13C, COSY) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry (GC-MS) Isomers->MS NMR_Data 1H: Coupling Constants (J) 13C: γ-gauche effect NMR->NMR_Data IR_Data =C-H Bending (trans vs. cis) IR->IR_Data MS_Data Fragmentation Pattern (Likely Indistinguishable) MS->MS_Data Conclusion Structural Elucidation of (E) and (Z) Isomers NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Comparative Analysis of 3-Methyloct-6-enal and Other Fragrance Aldehydes in Biological Assays for Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 3, 2025

Executive Summary

The assessment of cross-reactivity and sensitization potential of fragrance ingredients is a critical aspect of product safety and development. This guide provides a comparative analysis of the performance of various fragrance aldehydes in key biological assays used to predict skin sensitization. Due to a lack of publicly available data for 3-Methyloct-6-enal, this document focuses on well-characterized fragrance aldehydes, including cinnamaldehyde, citral, and hexyl cinnamal, to serve as a benchmark for evaluating similar compounds. The data presented herein is compiled from various in vitro studies and organized to facilitate a clear comparison of their reactivity and cellular effects. Detailed experimental protocols for the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT) are also provided to support study design and data interpretation.

Introduction

Fragrance aldehydes are a diverse class of organic compounds widely used in cosmetics, personal care products, and household goods. While they contribute significantly to the sensory profile of these products, some aldehydes possess the potential to act as haptens, leading to skin sensitization and allergic contact dermatitis. The underlying mechanism involves the covalent binding of the aldehyde to skin proteins, which initiates an immune response. Therefore, rigorous evaluation of the sensitization potential of new and existing fragrance aldehydes is paramount. This guide offers a comparative look at the biological reactivity of several common fragrance aldehydes, providing a framework for assessing compounds like this compound, for which specific data is not yet available.

Comparative Data on Fragrance Aldehyde Reactivity

The following table summarizes the quantitative data from key in vitro assays for predicting the skin sensitization potential of selected fragrance aldehydes. These assays address different key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

CompoundAssayEndpointResultClassification
Cinnamaldehyde DPRAMean % Cysteine & Lysine Depletion98.1%High Reactivity
KeratinoSens™EC1.5 (µM)5.6Sensitizer (B1316253)
h-CLATEC150 (CD86, µg/mL)4.6Sensitizer
EC200 (CD54, µg/mL)10.6
Citral DPRAMean % Cysteine & Lysine Depletion36.9%Moderate Reactivity
KeratinoSens™EC1.5 (µM)12.1Sensitizer
h-CLATEC150 (CD86, µg/mL)16.0Sensitizer
EC200 (CD54, µg/mL)26.0
Hexyl Cinnamal DPRAMean % Cysteine & Lysine Depletion12.5%Low Reactivity
KeratinoSens™EC1.5 (µM)>1000Non-sensitizer
h-CLATEC150 (CD86, µg/mL)>100Non-sensitizer
EC200 (CD54, µg/mL)>100

Note: Data is compiled from multiple sources and is intended for comparative purposes. Exact values may vary between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on OECD guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[1][2] This assay mimics the covalent binding of a hapten to skin proteins, which is the molecular initiating event in the skin sensitization AOP.[3]

Procedure:

  • Preparation of Solutions: A cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) are dissolved in appropriate buffers. The test chemical is dissolved in a suitable solvent (e.g., acetonitrile).

  • Incubation: The test chemical solution is incubated with each peptide solution for 24 hours at 25°C.

  • Analysis: The concentration of the remaining unreacted peptide is determined by high-performance liquid chromatography (HPLC) with UV detection.

  • Data Interpretation: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to classify the chemical's reactivity as minimal, low, moderate, or high.

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes.[4] This pathway is a key cellular response to electrophilic and oxidative stress, which is characteristic of many skin sensitizers.

Procedure:

  • Cell Culture: HaCaT cells, a human keratinocyte cell line, are cultured in 96-well plates.

  • Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Assay: The cells contain a luciferase reporter gene under the control of the ARE. Following exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Interpretation: The concentration at which the luciferase signal is induced 1.5-fold above the baseline (EC1.5) and the maximum fold induction (Imax) are determined. A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold and the Imax is above 1.5.

human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) following exposure to a test chemical.[5] This assay models the activation of dendritic cells, a key event in the induction of an immune response.[6]

Procedure:

  • Cell Culture: THP-1 cells are cultured and seeded in 24-well plates.

  • Exposure: The cells are exposed to various concentrations of the test chemical for 24 hours.

  • Staining and Flow Cytometry: The cells are stained with fluorescently labeled antibodies against CD54 and CD86. The expression of these markers is then quantified using a flow cytometer.

  • Data Interpretation: The concentrations at which the expression of CD86 and CD54 are upregulated by 150% (EC150) and 200% (EC200), respectively, are determined. A chemical is classified as a sensitizer if the EC150 or EC200 values are below a defined threshold.

Visualizations

Signaling Pathway: Skin Sensitization Adverse Outcome Pathway (AOP)

The following diagram illustrates the key events in the skin sensitization AOP, from the initial molecular event to the adverse outcome.

AOP_Skin_Sensitization cluster_MIE Molecular Initiating Event (KE1) cluster_KE2 Cellular Response (KE2) cluster_KE3 Cellular Response (KE3) cluster_KE4 Organ Level Response (KE4) cluster_AO Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation (Nrf2 Pathway) MIE->KE2 DPRA KE3 Dendritic Cell Activation (CD54/CD86 Upregulation) KE2->KE3 KeratinoSens™ KE4 T-Cell Proliferation & Differentiation KE3->KE4 h-CLAT AO Allergic Contact Dermatitis KE4->AO

Caption: Skin Sensitization Adverse Outcome Pathway (AOP).

Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)

The diagram below outlines the key steps in the DPRA experimental workflow.

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_peptide Prepare Cysteine & Lysine Peptide Solutions incubate Incubate Peptides with Test Chemical (24h, 25°C) prep_peptide->incubate prep_chem Prepare Test Chemical Solution prep_chem->incubate hplc HPLC-UV Analysis incubate->hplc calc Calculate % Peptide Depletion hplc->calc classify Classify Reactivity calc->classify

Caption: DPRA Experimental Workflow.

References

Benchmarking 3-Methyloct-6-enal synthesis against other unsaturated aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for unsaturated aldehydes, with a focus on benchmarking against the synthesis of 3-Methyloct-6-enal. Due to a lack of published specific synthetic routes for this compound, this guide presents established protocols for structurally related and industrially relevant unsaturated aldehydes: cinnamaldehyde (B126680), citronellal (B1669106), and acrolein. A theoretical synthetic approach for this compound is also proposed based on established organic chemistry principles. The data presented aims to provide researchers with a comparative framework for evaluating synthetic efficiency, yield, and purity.

Quantitative Synthesis Benchmarks

The following table summarizes key performance indicators for the synthesis of selected unsaturated aldehydes. It is important to note that direct comparison is challenging due to variations in reaction scale, conditions, and reporting standards in the source literature.

AldehydeSynthetic MethodStarting Material(s)Catalyst/ReagentYield (%)Purity (%)Reference
This compound Wittig Reaction (Proposed)3-Methyl-1-pentanal, (Triphenylphosphoranylidene)acetaldehyde (B13936)-TheoreticalTheoreticalN/A
Cinnamaldehyde Aldol CondensationBenzaldehyde (B42025), AcetaldehydeSodium Hydroxide (B78521)70-85>95[1]
Citronellal Oxidation of CitronellolCitronellolTetramethyl ethylenediamine (B42938) basic copper chloride / 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl9699.1[2]
Acrolein Dehydration of Glycerol (B35011)GlycerolIron(III) Phosphate (FePO4)91Not Specified

Experimental Protocols

Detailed methodologies for the synthesis of the benchmarked aldehydes are provided below.

Proposed Synthesis of this compound via Wittig Reaction

Reaction Scheme:

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-methyl-1-pentanal in anhydrous THF.

  • Add a solution of (triphenylphosphoranylidene)acetaldehyde in anhydrous THF dropwise to the flask at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Synthesis of Cinnamaldehyde via Aldol Condensation

This established method involves the base-catalyzed condensation of benzaldehyde and acetaldehyde.

Materials:

  • Benzaldehyde

  • Acetaldehyde

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a stirrer, add benzaldehyde and acetaldehyde.

  • Cool the mixture in an ice bath and slowly add 10% sodium hydroxide solution while maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude cinnamaldehyde by vacuum distillation.

  • Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis of Citronellal by Oxidation of Citronellol

This method utilizes a copper-based catalytic system for the selective oxidation of the primary alcohol in citronellol.[2]

Materials:

  • Citronellol

  • Tetramethyl ethylenediamine basic copper chloride

  • 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO)

  • N,N-dimethylformamide (DMF)

  • Oxygen gas

  • Dichloromethane (B109758)

  • 5% Sodium bicarbonate aqueous solution

  • 5% Sodium thiosulfate (B1220275) aqueous solution

Procedure:

  • To a four-necked flask, add citronellol, tetramethyl ethylenediamine basic copper chloride, 4-hydroxy-TEMPO, and DMF.

  • Stir the mixture thoroughly and introduce oxygen at a controlled flow rate.

  • Heat the reaction solution to 40°C and maintain for 4 hours.

  • After the reaction, remove the solvent by distillation under reduced pressure.

  • Filter to remove the solid catalyst.

  • Add 5% sodium bicarbonate solution to the filtrate, stir, and then add dichloromethane for extraction.

  • Separate the organic layer and wash with 5% sodium thiosulfate solution.

  • Remove the solvent under reduced pressure and purify the resulting citronellal by vacuum distillation.[2]

  • Analyze the product purity by gas chromatography.[2]

Synthesis of Acrolein by Dehydration of Glycerol

This method involves the catalytic dehydration of glycerol, a renewable feedstock.

Materials:

  • Glycerol

  • Iron(III) Phosphate (FePO4) catalyst

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • The reaction is carried out in a batch reactor.

  • Charge the reactor with glycerol and the FePO4 catalyst.

  • Heat the reactor to the desired temperature (e.g., 260°C) under a constant flow of nitrogen.

  • The volatile acrolein product is continuously removed from the reactor and condensed.

  • The collected crude acrolein can be purified by distillation.

  • The yield of acrolein is determined by analyzing the product mixture using gas chromatography.

Signaling Pathways and Experimental Workflows

Unsaturated aldehydes are known to be involved in various biological signaling pathways, often related to cellular stress and inflammatory responses. The diagram below illustrates a generalized signaling pathway activated by α,β-unsaturated aldehydes.

cluster_0 Cellular Environment cluster_1 Cellular Response Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Unsaturated_Aldehyde->Cellular_Macromolecules Covalent Modification Adduct_Formation Michael Adduct Formation Cellular_Macromolecules->Adduct_Formation Oxidative_Stress Oxidative Stress Adduct_Formation->Oxidative_Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) Oxidative_Stress->Inflammatory_Pathways ARE_Binding ARE Binding Nrf2_Activation->ARE_Binding Antioxidant_Gene_Expression Antioxidant & Detoxification Gene Expression ARE_Binding->Antioxidant_Gene_Expression Inflammatory_Response Inflammatory Response Inflammatory_Pathways->Inflammatory_Response

Caption: Generalized signaling pathway of α,β-unsaturated aldehydes.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of an unsaturated aldehyde.

Start Starting Materials Reaction Chemical Synthesis (e.g., Wittig, Aldol) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product Pure Unsaturated Aldehyde Purification->Product Characterization Characterization (NMR, GC-MS, IR) Product->Characterization

Caption: General workflow for unsaturated aldehyde synthesis.

References

A Guide to Inter-Laboratory Validation of 3-Methyloct-6-enal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of 3-Methyloct-6-enal, a volatile organic compound. Ensuring the reproducibility and reliability of analytical data across different laboratories is critical for regulatory submissions, collaborative research, and product quality control. This document outlines a standardized experimental protocol, presents a template for comparative data analysis, and visualizes the validation workflow.

Comparative Performance of Analytical Methods

The following table summarizes hypothetical quantitative data from an inter-laboratory study comparing the performance of three different laboratories in the analysis of this compound. Such a table is crucial for objectively assessing the precision, accuracy, and sensitivity of the analytical methods employed.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Precision (RSD%)
Intra-day2.1%2.5%3.0%< 5%
Inter-day4.5%5.2%6.1%< 10%
Accuracy (% Recovery)
Low Concentration98.2%95.5%99.1%80-120%
Medium Concentration101.5%99.8%103.2%80-120%
High Concentration100.8%102.1%104.5%80-120%
Linearity (R²) 0.99950.99910.9989> 0.995
Limit of Detection (LOD) 0.1 ng/mL0.15 ng/mL0.2 ng/mLReportable
Limit of Quantification (LOQ) 0.3 ng/mL0.45 ng/mL0.6 ng/mLReportable

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to a successful inter-laboratory validation. The following methodology is a representative example for the analysis of this compound.

1. Sample Preparation

  • Matrix: Human Plasma

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Vortex for 10 seconds to ensure homogeneity.

    • Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., d6-3-Methyloct-6-enal) at a concentration of 1 µg/mL.

    • Add 1 mL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of methanol:water (50:50, v/v).

    • Transfer to an autosampler vial for analysis.

2. GC-MS Analysis

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions Monitored:

    • This compound: m/z [specific ions]

    • Internal Standard: m/z [specific ions]

3. Data Analysis and Quality Control

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed using a series of known concentrations of this compound.

  • Quality control (QC) samples at low, medium, and high concentrations are analyzed in each batch to ensure the validity of the results.

Workflow for Inter-Laboratory Validation

The following diagram illustrates the key stages of an inter-laboratory validation study for this compound.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Develop Standardized Protocol A->B C Prepare and Distribute Samples B->C D1 Lab 1: Sample Analysis C->D1 D2 Lab 2: Sample Analysis C->D2 D3 Lab 3: Sample Analysis C->D3 E Collect and Compile Data D1->E D2->E D3->E F Statistical Analysis E->F G Final Report Generation F->G

A Comparative Guide to Olefin Metathesis Catalysts for the Synthesis of 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methyloct-6-enal, a valuable intermediate in the fragrance and pharmaceutical industries, can be efficiently achieved via olefin cross-metathesis. This reaction involves the catalytic scrambling of double bonds between two alkene partners, in this case, 1-hexene (B165129) and crotonaldehyde (B89634). The choice of catalyst is paramount to the success of this transformation, influencing yield, selectivity, and functional group tolerance. This guide provides an objective comparison of common olefin metathesis catalysts for this specific application, supported by experimental data from analogous systems and detailed protocols.

Catalyst Performance Comparison

The selection of an appropriate catalyst is a critical step in optimizing the synthesis of this compound. The table below summarizes the expected performance of various Grubbs, Hoveyda-Grubbs, and Schrock catalysts based on their known activities in cross-metathesis reactions involving terminal olefins and α,β-unsaturated aldehydes.

CatalystStructureCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Selectivity (E/Z)Functional Group Tolerance
Grubbs I Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium2-540-6012-24ModerateModerateGood
Grubbs II Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium1-325-404-12HighHighExcellent
Hoveyda-Grubbs I Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II)2-540-608-16Moderate-HighModerateGood
Hoveyda-Grubbs II Dichloro--INVALID-LINK--ruthenium0.25-1 25-40 1-4 Very High High Excellent
Schrock Catalyst Schrock's molybdenum(VI) alkylidene complexes1-5251-2HighVariableModerate

Note: The data presented is a representative expectation for the cross-metathesis of a terminal olefin with an α,β-unsaturated aldehyde, drawing parallels from published results on similar substrates. Actual results for the synthesis of this compound may vary.

Experimental Protocols

General Procedure for the Synthesis of this compound via Cross-Metathesis

This protocol is adapted from established procedures for cross-metathesis reactions involving α,β-unsaturated carbonyl compounds and terminal olefins. The Hoveyda-Grubbs second-generation catalyst is highlighted due to its expected high efficiency and selectivity for this type of transformation.

Materials:

  • 1-Hexene (freshly distilled)

  • Crotonaldehyde (freshly distilled)

  • Hoveyda-Grubbs second-generation catalyst

  • Dichloromethane (B109758) (DCM, anhydrous, degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-hexene (1.0 equivalent) and crotonaldehyde (1.5 equivalents) under an inert atmosphere of argon or nitrogen.

  • Add anhydrous, degassed dichloromethane to achieve a substrate concentration of 0.5 M.

  • In a separate vial, weigh the Hoveyda-Grubbs second-generation catalyst (0.25-1 mol%) under an inert atmosphere.

  • Dissolve the catalyst in a small amount of anhydrous, degassed dichloromethane and add it to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature (or gently heat to 40 °C if necessary) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Visualizing the Catalytic Cycle

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions. This catalytic cycle is depicted below.

Olefin_Metathesis_Cycle cluster_0 Catalytic Cycle Catalyst [M]=CHR¹ Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + R²CH=CHR³ Alkene1 R²CH=CHR³ Alkene1->Intermediate1 Product1 R¹CH=CHR² Intermediate1->Product1 NewCatalyst [M]=CHR³ Intermediate1->NewCatalyst - R¹CH=CHR² Intermediate2 Metallacyclobutane 2 NewCatalyst->Intermediate2 + R⁴CH=CHR⁵ Alkene2 R⁴CH=CHR⁵ Alkene2->Intermediate2 Product2 R³CH=CHR⁴ Intermediate2->Product2 RegeneratedCatalyst [M]=CHR⁵ Intermediate2->RegeneratedCatalyst - R³CH=CHR⁴ RegeneratedCatalyst->Catalyst ...

Caption: The Chauvin mechanism for olefin metathesis.

Discussion of Catalyst Alternatives

  • Grubbs Catalysts: The first-generation Grubbs catalyst (Grubbs I) is a robust and commercially available option, but it generally requires higher catalyst loadings and longer reaction times. The second-generation catalyst (Grubbs II), featuring an N-heterocyclic carbene (NHC) ligand, exhibits significantly higher activity and stability, making it a more efficient choice for the synthesis of this compound.[1]

  • Hoveyda-Grubbs Catalysts: These catalysts are characterized by a chelating isopropoxystyrene ligand, which imparts increased stability and allows for catalyst recovery. The second-generation Hoveyda-Grubbs catalyst (Hoveyda-Grubbs II) is particularly well-suited for the cross-metathesis of electron-deficient olefins like α,β-unsaturated aldehydes. Its high activity at low catalyst loadings and ambient temperatures makes it an economically and environmentally favorable option.

  • Schrock Catalysts: Molybdenum- and tungsten-based Schrock catalysts are known for their very high reactivity. However, they are also more sensitive to air and moisture and have a lower tolerance for functional groups compared to their ruthenium-based counterparts.[2] For a substrate like an aldehyde, the more tolerant Grubbs or Hoveyda-Grubbs catalysts are generally preferred to avoid potential side reactions.[2]

Logical Workflow for Catalyst Selection

Catalyst_Selection Start Define Synthesis Target: This compound ReactionType Identify Reaction Type: Olefin Cross-Metathesis Start->ReactionType Substrates Define Substrates: 1-Hexene (Type I Olefin) Crotonaldehyde (Type II Olefin) ReactionType->Substrates CatalystConsideration Consider Catalyst Properties Substrates->CatalystConsideration FunctionalGroup Aldehyde present? Requires high functional group tolerance CatalystConsideration->FunctionalGroup ReactivityCost Desired Reactivity and Cost-Effectiveness CatalystConsideration->ReactivityCost Grubbs Grubbs Catalysts FunctionalGroup->Grubbs HoveydaGrubbs Hoveyda-Grubbs Catalysts FunctionalGroup->HoveydaGrubbs ReactivityCost->Grubbs ReactivityCost->HoveydaGrubbs Schrock Schrock Catalysts ReactivityCost->Schrock GrubbsII Grubbs II: Good activity, excellent tolerance Grubbs->GrubbsII HoveydaGrubbsII Hoveyda-Grubbs II: High activity, stability, and tolerance HoveydaGrubbs->HoveydaGrubbsII SchrockEval Schrock: High reactivity, lower tolerance Schrock->SchrockEval Decision Select Optimal Catalyst: Hoveyda-Grubbs II GrubbsII->Decision HoveydaGrubbsII->Decision SchrockEval->Decision Less ideal

Caption: Decision workflow for selecting an olefin metathesis catalyst.

References

A Comparative Guide to the Quantification of 3-Methyloct-6-enal and Related C9 Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methyloct-6-enal Quantification Challenges

This compound is a volatile organic compound whose accurate and precise quantification is essential in various research fields, including flavor chemistry, environmental analysis, and biomedical research. The inherent volatility and reactivity of this unsaturated aldehyde present analytical challenges. A significant hurdle in developing validated quantification methods is the current lack of commercially available certified analytical standards for this compound. This guide, therefore, focuses on the most promising analytical approach—Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization—by drawing parallels from validated methods for other C9 unsaturated aldehydes.

Comparative Analysis of Quantification Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile compounds like this compound. To enhance the volatility and improve chromatographic separation and detection sensitivity of aldehydes, a derivatization step is typically employed. The most common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Below is a summary of performance data from a validated GC-MS method for C9 unsaturated aldehydes, which can be considered indicative for the expected performance of a method for this compound.

Table 1: Performance Data for a Validated GC-MS Method for C9 Unsaturated Aldehydes (e.g., nonenals)

ParameterGC-MS with PFBHA Derivatization
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
**Linearity (R²) **> 0.99
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

Note: The values presented are typical ranges compiled from various studies on C9 unsaturated aldehydes and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

A validated method for this compound would likely follow a protocol similar to those established for other volatile aldehydes. The key steps are outlined below.

Sample Preparation and Derivatization

This crucial step involves the reaction of the aldehyde with a derivatizing agent to form a more stable and volatile product suitable for GC-MS analysis.

Protocol for PFBHA Derivatization:

  • Sample Collection: Collect the sample (e.g., biological fluid, food extract, environmental sample) in a sealed vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar aldehyde) to the sample to correct for variations in sample processing and instrument response.

  • Derivatization Reaction:

    • Prepare a fresh solution of PFBHA in a suitable solvent (e.g., water or buffer).

    • Add the PFBHA solution to the sample vial.

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Extraction: Extract the derivatized aldehyde from the aqueous phase into an organic solvent (e.g., hexane (B92381) or dichloromethane) using liquid-liquid extraction or solid-phase microextraction (SPME).

  • Concentration: If necessary, concentrate the organic extract to a smaller volume under a gentle stream of nitrogen.

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 280°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions to be monitored would be determined from the mass spectrum of the derivatized this compound.

Method Validation for this compound Quantification

Once an analytical standard for this compound becomes available, a full method validation should be performed according to international guidelines (e.g., ICH Q2(R1)). The key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantification of volatile aldehydes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Sample Collection IS_Spiking Internal Standard Spiking Sample->IS_Spiking Derivatization PFBHA Derivatization IS_Spiking->Derivatization Extraction Extraction (LLE/SPME) Derivatization->Extraction Concentration Concentration Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Acquisition Data Acquisition (SIM Mode) GCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the quantification of volatile aldehydes.

validation_parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The quantification of this compound presents a challenge due to the lack of a commercially available analytical standard. However, established GC-MS methods involving PFBHA derivatization, which have been successfully validated for structurally similar C9 unsaturated aldehydes, provide a strong foundation for the development of a reliable quantification method. This guide summarizes the expected performance of such a method and provides a detailed experimental protocol that can be adapted for this compound once a standard is procured. The successful validation of the method will be paramount to ensure the accuracy and precision of future research involving this volatile compound. Researchers are encouraged to prioritize the acquisition or synthesis of a certified reference standard to facilitate the development and validation of a specific and robust analytical method.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the aldehyde 3-Methyloct-6-enal, is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build deep trust and provide value beyond the product itself.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility. On-site chemical deactivation may be a viable alternative in some cases, but it requires careful consideration and adherence to local regulations.

1. Waste Collection:

  • Container: Use a dedicated, properly labeled, and leak-proof container made of a material compatible with aldehydes.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., Flammable, Irritant).

  • Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from heat, sparks, and incompatible materials like strong oxidizing agents and acids.[1]

2. Off-Site Disposal (Recommended):

  • Arrange for pickup by a certified hazardous waste disposal company.

  • Ensure all institutional and regulatory paperwork is completed accurately.

3. On-Site Chemical Deactivation (Alternative):

  • Consult Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and local regulations to determine if on-site treatment is permissible.

  • Principle of Deactivation: Aldehydes can be chemically deactivated to less hazardous compounds. This often involves oxidation or reduction reactions.

  • Example Deactivation Protocol (General Guidance):

    • Reagent: A common method for aldehyde deactivation is the use of a reducing agent like sodium bisulfite.[2]

    • Procedure:

      • In a fume hood, slowly add the this compound waste to a saturated solution of sodium bisulfite with stirring.

      • The reaction may be exothermic; control the rate of addition to manage any temperature increase.

      • Allow the mixture to react completely. The disappearance of the aldehyde can be monitored by analytical methods if necessary.

      • The resulting solution may still be considered hazardous waste depending on the final composition and local regulations. Consult your EHS office for guidance on the final disposal of the treated waste.

Experimental Protocol: Aldehyde Deactivation with Sodium Bisulfite

This protocol provides a general methodology for the deactivation of aldehydes using sodium bisulfite. Note: This is a general guideline and should be adapted and validated for this compound under the supervision of qualified personnel and in accordance with all applicable safety and environmental regulations.

Materials:

  • This compound waste

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Appropriate reaction vessel (e.g., beaker, flask)

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Prepare a saturated solution of sodium bisulfite in water.

  • Reaction Setup: Place the reaction vessel on a stir plate inside a certified chemical fume hood. Add the saturated sodium bisulfite solution to the vessel and begin stirring.

  • Addition of Aldehyde: Slowly and carefully add the this compound waste to the stirring sodium bisulfite solution. Monitor the reaction for any signs of excessive heat generation or gas evolution.

  • Reaction Time: Allow the mixture to stir for a sufficient amount of time to ensure complete reaction. This may range from several hours to overnight.

  • Neutralization and Disposal: Once the reaction is complete, the resulting solution should be evaluated for its hazardous characteristics. Depending on local regulations, the pH may need to be adjusted before final disposal. Contact your institution's EHS department for specific instructions on the disposal of the treated waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generate this compound Waste collect Collect in Labeled, Compatible Container start->collect store Store in Designated Hazardous Waste Area collect->store evaluate Evaluate Disposal Options store->evaluate offsite Arrange for Off-Site Disposal via Certified Vendor evaluate->offsite Recommended onsite_option Consider On-Site Deactivation evaluate->onsite_option check_regulations Consult EHS and Local Regulations onsite_option->check_regulations permitted On-Site Treatment Permitted? check_regulations->permitted deactivate Perform Chemical Deactivation (e.g., with Sodium Bisulfite) permitted->deactivate Yes not_permitted On-Site Treatment Not Permitted permitted->not_permitted No dispose_treated Dispose of Treated Waste per EHS Guidance deactivate->dispose_treated not_permitted->offsite

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's environmental health and safety professionals for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 3-Methyloct-6-enal

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for laboratory personnel handling 3-Methyloct-6-enal. This guide provides detailed, step-by-step procedures for the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of researchers, scientists, and drug development professionals. Understanding and implementing these measures will foster a secure laboratory environment and build a foundation of trust in chemical handling practices.

Immediate Safety and Hazard Overview

This compound is a volatile organic compound that presents multiple hazards. According to its Safety Data Sheet (SDS), it is a highly flammable liquid and vapor, harmful if swallowed, and toxic if inhaled. Crucially for direct handling, it can cause severe skin burns and serious eye damage, and may lead to respiratory irritation. Therefore, a comprehensive PPE strategy is not merely recommended but essential.

Personal Protective Equipment (PPE) Selection

The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection. It is imperative to select equipment that is chemically resistant to aldehydes and to be aware of the limitations of each item.

Area of Protection Recommended PPE Material/Type Key Considerations
Hand Protection Chemical-resistant glovesPrimary: Butyl Rubber or Viton®Secondary (for splash protection only): NitrileButyl rubber and Viton® offer excellent resistance to aldehydes and are recommended for prolonged contact or immersion. Nitrile gloves provide adequate short-term splash protection but should be replaced immediately upon contamination. Always check the manufacturer's chemical resistance data for specific breakthrough times and consider double-gloving for enhanced safety.
Respiratory Protection Air-Purifying Respirator (APR) or Supplied-Air Respirator (SAR)APR: Half- or full-facepiece with organic vapor/formaldehyde combination cartridges.SAR: To be used in areas with poor ventilation or high concentrations of vapor.A properly fitted respirator is crucial. A quantitative or qualitative fit test must be performed before first use. Cartridges should be on a regular change-out schedule based on usage and workplace conditions.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles: Indirectly vented to prevent fogging.Face Shield: Full-face coverage.Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[1][2][3][4][5][6] A face shield must be worn in conjunction with goggles when there is a significant risk of splashing, providing an additional layer of protection for the entire face.[1][7][8][9][10]
Body Protection Chemical-Resistant Lab Coat or ApronPolyethylene-coated polypropylene, or flame-resistant aramid blends.A lab coat made of a material resistant to chemicals is essential to protect the skin from splashes.[11][12][13][14][15] For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended. Ensure the lab coat has long sleeves and a secure closure.
Foot Protection Closed-toe shoesLeather or other chemical-resistant materialShoes must fully cover the feet. Porous materials like canvas are not suitable as they can absorb chemical spills.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is paramount when working with this compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Before starting any procedure, inspect all PPE for signs of damage or degradation.

  • When transferring or pouring the chemical, do so slowly and carefully to avoid splashing.

Emergency First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[12][16] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[12][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][16]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[7]

Operational Plans: PPE Donning, Doffing, and Disposal

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 Disposal_Plan start Contaminated PPE (Gloves, disposable lab coat, etc.) step1 Place in a designated, labeled hazardous waste bag. start->step1 step2 Seal the bag securely. step1->step2 step3 Store in a designated hazardous waste collection area. step2->step3 end Dispose of according to institutional and local regulations. step3->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.